Metaxalone-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
5-[(2,4,6-trideuterio-3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/i3D,4D,5D |
InChI Key |
IMWZZHHPURKASS-QGZYMEECSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])OCC2CNC(=O)O2)[2H])C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C |
Origin of Product |
United States |
Foundational & Exploratory
Metaxalone-d3: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Metaxalone-d3, a deuterated analog of the skeletal muscle relaxant Metaxalone. Its primary application in research is as an internal standard for the quantitative analysis of Metaxalone in biological matrices, a critical process in pharmacokinetic and bioequivalence studies. This document details the technical aspects of its use, including experimental protocols and relevant quantitative data.
Introduction to this compound
This compound is a stable, isotopically labeled version of Metaxalone, where three hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Metaxalone but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard.
The primary use of this compound is to improve the accuracy and precision of bioanalytical methods, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Metaxalone in complex biological samples such as human plasma.[1][2][3] By adding a known amount of this compound to the sample at the beginning of the analytical process, it co-elutes with the analyte and experiences similar extraction efficiencies and ionization effects. This allows for the correction of any sample loss during preparation and variations in instrument response, leading to more reliable and reproducible results.
Quantitative Data for Bioanalytical Applications
The following tables summarize the key quantitative parameters for the use of this compound as an internal standard in the LC-MS/MS analysis of Metaxalone.
Table 1: Mass Spectrometry Parameters for Metaxalone and Metaxalone-d6
| Parameter | Metaxalone | Metaxalone-d6 (Internal Standard) |
| Precursor Ion (m/z) | 222.14 | 228.25 |
| Product Ion (m/z) | 160.98 | 167.02 |
| Cone Voltage (V) | 25 | 25 |
| Collision Energy (eV) | 15 | 15 |
| Dwell Time (sec) | 0.200 | 0.200 |
Data sourced from Soni, N. R., & Patel, M. B. (2016). Bioanalytical Method Development and Validation of Metaxalone in Human Plasma by LC-MS/MS. International Journal of Pharmaceutical Research & Allied Sciences, 5(3), 99-111.[1][3]
Table 2: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Waters Acquity UPLC |
| Column | Chromatopak, Peerless Basic C18 (50 x 4.6 mm, 3.0 µm) |
| Column Temperature | 40°C |
| Mobile Phase | Methanol : 5mM Ammonium Acetate (85:15 v/v) |
| Flow Rate | 0.500 mL/minute |
| Injection Volume | 5 µL |
| Run Time | 2.0 minutes |
Data sourced from Soni, N. R., & Patel, M. B. (2016). Bioanalytical Method Development and Validation of Metaxalone in Human Plasma by LC-MS/MS. International Journal of Pharmaceutical Research & Allied Sciences, 5(3), 99-111.[1][3]
Experimental Protocol: Quantification of Metaxalone in Human Plasma
This section details a typical experimental protocol for the quantification of Metaxalone in human plasma using Metaxalone-d6 as an internal standard.
Materials and Reagents
-
Metaxalone reference standard
-
Metaxalone-d6 internal standard
-
Methanol (HPLC grade)
-
Ammonium Acetate (GR grade)
-
Methyl-tert Butyl ether (TBME) (HPLC grade)
-
Water (HPLC grade)
-
Human Plasma (K3EDTA)
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a pre-labeled tube.
-
Add 25 µL of the Metaxalone-d6 internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of Methyl-tert Butyl ether (TBME).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 20°C.
-
Transfer the supernatant organic layer to a new tube.
-
Evaporate the organic layer to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for Metaxalone and Metaxalone-d6 as detailed in Table 1. The chromatographic separation is achieved using the conditions outlined in Table 2.
Calibration and Quantification
A calibration curve is constructed by plotting the peak area ratio of Metaxalone to Metaxalone-d6 against the known concentrations of the Metaxalone calibration standards. The concentration of Metaxalone in the unknown plasma samples is then determined by interpolating their peak area ratios from this calibration curve. The typical linear dynamic range for this assay is 25.19 - 2521.313 ng/mL.[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Metaxalone using this compound as an internal standard.
Caption: Bioanalytical workflow for Metaxalone quantification.
Signaling Pathway Context: Metaxalone's Mechanism of Action
While the exact mechanism of action of Metaxalone is not fully understood, it is believed to be a central nervous system (CNS) depressant.[1][2][4][5][6][7][8][9] It does not directly act on skeletal muscle fibers or the motor end-plate.[1][2][10][5][7][9] Its muscle relaxant effects are likely a consequence of its sedative properties. The diagram below provides a simplified representation of its proposed mechanism.
Caption: Proposed mechanism of action of Metaxalone.
References
- 1. ijpras.com [ijpras.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. METAXALONE TABLETS, USP [dailymed.nlm.nih.gov]
- 8. Quantification of metaxalone in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Synthesis and Isotopic Labeling of Metaxalone-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway and experimental protocol for the preparation of isotopically labeled Metaxalone-d3. Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1][2][3] The inclusion of deuterium atoms can be a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, aiding in the elucidation of metabolic pathways and the quantification of the drug and its metabolites. This guide details a feasible synthetic route, experimental procedures, and expected quantitative data, presented in a clear and structured format for practical application in a research and development setting.
Proposed Synthetic Pathway for this compound
The synthesis of this compound can be achieved by adapting established methods for the synthesis of unlabeled Metaxalone.[4][5] The proposed pathway introduces the deuterium label at an early stage, utilizing a deuterated starting material. The key starting material for this synthesis is 3,5-dimethylphenol, where one of the methyl groups is perdeuterated (3-(methyl-d3)-5-methylphenol).
The overall synthetic scheme involves a two-step process:
-
Etherification: Reaction of 3-(methyl-d3)-5-methylphenol with 3-chloro-1,2-propanediol in the presence of a base to form the intermediate 3-(3-(methyl-d3)-5-methylphenoxy)propane-1,2-diol.
-
Cyclization: Reaction of the diol intermediate with urea at elevated temperatures to yield the final product, this compound.
This approach ensures the stable incorporation of the deuterium label in a non-labile position of the final molecule.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Synthesis of 3-(3-(methyl-d3)-5-methylphenoxy)propane-1,2-diol (Intermediate 1)
Materials:
-
3-(methyl-d3)-5-methylphenol
-
3-chloro-1,2-propanediol
-
Sodium hydroxide (NaOH)
-
Water
-
Toluene
Procedure:
-
To a solution of sodium hydroxide (1.1 molar equivalents) in water, add 3-(methyl-d3)-5-methylphenol (1.0 molar equivalent).
-
Heat the mixture to 80-100°C with stirring until a clear solution is obtained.
-
Slowly add 3-chloro-1,2-propanediol (1.2 molar equivalents) to the reaction mixture.
-
Maintain the reaction temperature at 80-100°C and continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add toluene to the mixture and stir. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude intermediate.
-
The crude product can be purified by column chromatography or used directly in the next step if of sufficient purity.
Synthesis of this compound (Final Product)
Materials:
-
3-(3-(methyl-d3)-5-methylphenoxy)propane-1,2-diol (Intermediate 1)
-
Urea
-
Polyalkylene glycol (e.g., PEG-400)
Procedure:
-
To a reaction vessel, add polyalkylene glycol and 3-(3-(methyl-d3)-5-methylphenoxy)propane-1,2-diol (1.0 molar equivalent) at room temperature.
-
Heat the mixture to 150-160°C with stirring.
-
Slowly add molten urea (1.5 molar equivalents) to the reaction mixture.
-
Increase the temperature to 195-200°C and maintain for 2-3 hours.[4][5]
-
Monitor the reaction for the evolution of ammonia, which indicates the progress of the cyclization reaction.
-
Upon completion, cool the reaction mixture to 80-90°C.
-
Add a suitable solvent such as ethyl acetate to precipitate the product.
-
Stir the mixture at room temperature for 1-2 hours to complete precipitation.
-
Filter the solid product, wash with cold ethyl acetate, and dry under vacuum to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethyl acetate/heptane mixture).[5]
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound. These values are based on typical yields for the synthesis of unlabeled Metaxalone and may vary depending on experimental conditions.
Table 1: Reactant Quantities and Molar Equivalents
| Step | Reactant | Molecular Weight ( g/mol ) | Molar Equivalent |
| 1 | 3-(methyl-d3)-5-methylphenol | 125.19 | 1.0 |
| 1 | 3-chloro-1,2-propanediol | 110.54 | 1.2 |
| 1 | Sodium Hydroxide | 40.00 | 1.1 |
| 2 | 3-(3-(methyl-d3)-5-methylphenoxy)propane-1,2-diol | 199.26 | 1.0 |
| 2 | Urea | 60.06 | 1.5 |
Table 2: Expected Yields and Purity
| Product | Theoretical Yield (based on 1 mole of starting material) | Expected Yield Range (%) | Expected Purity (%) |
| 3-(3-(methyl-d3)-5-methylphenoxy)propane-1,2-diol | 199.26 g | 80 - 90 | >95 |
| This compound | 224.27 g | 65 - 75 | >98 (after purification) |
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis and purification of this compound.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow.
Conclusion
This technical guide outlines a robust and efficient method for the synthesis of this compound. The proposed pathway leverages a commercially available or readily synthesizable deuterated starting material and employs well-established chemical transformations. The detailed experimental protocols and tabulated data provide a solid foundation for researchers to successfully synthesize this valuable isotopically labeled compound for use in advanced pharmaceutical research and development. The provided visualizations offer a clear and concise representation of the synthetic strategy and experimental process.
References
- 1. Metaxalone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. NOVEL METAXALONE COMPOSITIONS - Patent 1651189 [data.epo.org]
- 4. US20110306773A1 - Process for preparation of metaxalone - Google Patents [patents.google.com]
- 5. US6538142B1 - Process for the preparation of metaxalone - Google Patents [patents.google.com]
The Analytical Edge: A Comparative Guide to Metaxalone-d3 and Metaxalone-d6 as Internal Standards
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of an assay. For the analysis of Metaxalone, a widely used skeletal muscle relaxant, stable isotope-labeled (SIL) internal standards are the gold standard. This technical guide provides a comprehensive comparison of two such standards: Metaxalone-d3 and Metaxalone-d6.
This document delves into the experimental protocols for bioanalytical methods utilizing each of these internal standards, presents key quantitative data in a comparative format, and offers a discussion on the theoretical considerations for selecting between a d3 and a d6 labeled standard.
Core Principles of Internal Standardization with Stable Isotopes
A stable isotope-labeled internal standard is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N). The ideal SIL internal standard co-elutes chromatographically with the analyte and exhibits similar ionization efficiency and fragmentation patterns in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby leading to more reliable and reproducible quantification.
Experimental Protocols: this compound vs. Metaxalone-d6
Detailed methodologies for the quantification of Metaxalone in human plasma using either this compound or Metaxalone-d6 as an internal standard have been reported in the scientific literature. The following tables summarize the key parameters from these published methods.
Sample Preparation
| Parameter | Metaxalone with this compound IS | Metaxalone with Metaxalone-d6 IS[1] |
| Biological Matrix | Human Plasma | Human Plasma |
| Extraction Method | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Extraction Details | Not specified in detail | Protein precipitation followed by LLE with methyl tert-butyl ether |
| Reconstitution Solvent | Mobile Phase | Mobile Phase |
Liquid Chromatography
| Parameter | Metaxalone with this compound IS | Metaxalone with Metaxalone-d6 IS[1] |
| LC System | Not specified | UPLC |
| Column | Ascentis Express C18 (50 x 4.6 mm, 2.7 µm) | Chromatopak peerless basic C18 (50×4.6mm×3.0µm) |
| Mobile Phase | 10 mM ammonium acetate buffer (pH 4.5)–methanol–acetonitrile (20:50:30, v/v/v) | Methanol : 5mM Ammonium Acetate (85 :15 v/v) |
| Flow Rate | 0.7 mL/min | 0.500 mL/minute |
| Injection Volume | Not specified | 5 µl |
| Run Time | Not specified | 2.0 min |
Mass Spectrometry
| Parameter | Metaxalone with this compound IS | Metaxalone with Metaxalone-d6 IS[1] |
| Mass Spectrometer | Triple quadrupole | Triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 222.3 → 161.2 | m/z 222.14 → 160.98 |
| MRM Transition (IS) | m/z 225.3 → 163.3 | m/z 228.25 → 167.02 |
| Dwell Time | Not specified | 0.200 sec |
Quantitative Performance Comparison
While a direct head-to-head comparison study is not available, the reported validation parameters for each method provide insight into their performance.
| Validation Parameter | Metaxalone with this compound IS | Metaxalone with Metaxalone-d6 IS[1] |
| Linear Range | 0.105–10.081 μg/mL | 25.19 -2521.313 ng/mL |
| LLOQ | 0.105 μg/mL | 25.19 ng/mL |
| Intra-day Precision | < 6% | 0.3 % to 5.6 % |
| Inter-day Precision | < 6% | Not specified |
| Accuracy (RE %) | < 6% | 94.1 % to 104.4 % |
| Recovery | > 78% | Not specified |
Visualizing the Workflow and Structures
To better understand the analytical process and the molecules involved, the following diagrams have been generated.
Caption: Chemical structures of Metaxalone and its deuterated internal standards.
Caption: A typical bioanalytical workflow for Metaxalone using a deuterated internal standard.
Discussion: Selecting Between this compound and Metaxalone-d6
The choice between a d3 and a d6 labeled internal standard involves a trade-off between synthetic cost and potential analytical advantages.
Advantages of Higher Deuteration (Metaxalone-d6):
-
Reduced Isotopic Crosstalk: A higher degree of deuteration (d6 vs. d3) provides a greater mass difference between the analyte and the internal standard. This minimizes the potential for isotopic crosstalk, where the natural isotopic abundance of the analyte (M+1, M+2, etc.) contributes to the signal of the internal standard, which can affect accuracy, especially at the lower limit of quantification (LLOQ).
-
Lower Risk of Co-eluting Interferences: While SIL internal standards are expected to co-elute perfectly with the analyte, a slight chromatographic shift can sometimes be observed with deuterated compounds. A higher number of deuterium atoms can sometimes lead to a more pronounced, yet still minimal, shift. In some cases, this can be advantageous if it helps to resolve the internal standard from any potential isobaric interferences that might co-elute precisely with the analyte.
Potential Considerations with Deuteration:
-
Deuterium Exchange: It is crucial that the deuterium atoms are placed on stable positions within the molecule to prevent exchange with protons from the solvent or matrix. Both this compound and Metaxalone-d6, with deuterium on the methyl groups of the phenoxy ring, are expected to be stable against back-exchange.
-
Isotope Effects: The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can potentially influence fragmentation patterns in the mass spectrometer. However, for both this compound and -d6, the deuteration is on a part of the molecule that is not directly involved in the major fragmentation pathways observed (loss of the oxazolidinone moiety), suggesting that significant isotope effects on fragmentation are unlikely.
-
Cost of Synthesis: Generally, the synthesis of a more heavily deuterated standard (d6) is more complex and costly than a less deuterated one (d3).
Conclusion
Both this compound and Metaxalone-d6 have been successfully used as internal standards for the sensitive and accurate quantification of Metaxalone in human plasma. The choice between them may depend on several factors, including the required level of assay performance, the availability and cost of the standards, and the specific instrumentation and methodologies employed.
For most routine bioanalytical applications, a this compound standard is likely to provide adequate performance. However, for methods requiring the utmost accuracy and precision, particularly at very low concentrations, the use of Metaxalone-d6 may be preferable due to the reduced potential for isotopic crosstalk. Ultimately, the suitability of either internal standard must be thoroughly validated within the specific analytical method to ensure it meets all regulatory and scientific requirements.
References
Metaxalone-d3: A Technical Guide to Commercial Availability for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Metaxalone-d3, a deuterated analog of the skeletal muscle relaxant Metaxalone. This document is intended to serve as a resource for researchers in pharmacology, drug metabolism, and related fields who require a stable isotope-labeled internal standard for bioanalytical studies or wish to investigate the pharmacokinetic profile of Metaxalone.
Commercial Availability and Supplier Specifications
This compound is available for research purposes from specialized chemical suppliers. The following table summarizes the key quantitative data for this compound as offered by prominent vendors in the research chemical space. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed certificates of analysis.
| Supplier | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |
| Simson Pharma Limited [1] | 1192812-66-0 | C12H12D3NO3 | 224.27 | Not specified; Certificate of Analysis provided with purchase.[1] | Also offers Metaxalone-d6. |
| Immunomart [2] | 1192812-66-0 | Not explicitly stated | 224.27 | 98.0%[2] | Solubility: 10 mM in DMSO.[2] |
Understanding the Significance of Deuteration
The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, in the Metaxalone molecule results in this compound. This isotopic labeling is a critical tool in pharmacokinetic studies for several reasons:
-
Internal Standard in Mass Spectrometry: Due to its identical chemical properties to unlabeled Metaxalone but distinct mass, this compound serves as an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). This allows for precise and accurate measurement of Metaxalone concentrations in biological matrices.
-
Pharmacokinetic Investigations: Deuterium substitution can sometimes lead to a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond. This can result in altered metabolic pathways and a different pharmacokinetic profile compared to the parent drug. Studying these differences can provide valuable insights into the drug's metabolism and potential for developing "deuterated drugs" with improved therapeutic properties. For a general overview of the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals, researchers can refer to publications on the topic.[2]
Experimental Methodologies
While specific experimental protocols for the use of this compound are often developed and validated in-house by research laboratories, a general workflow for its application as an internal standard in a pharmacokinetic study is outlined below.
General Workflow for Metaxalone Quantification using this compound
Caption: Workflow for quantifying Metaxalone in biological samples using this compound as an internal standard.
Procurement and Quality Control
The following diagram illustrates a logical workflow for the procurement and quality control of this compound for research applications.
Caption: A typical workflow for the procurement and quality control of research-grade this compound.
References
An In-depth Technical Guide to Exploratory Studies of Deuterated Metaxalone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metaxalone is a centrally acting skeletal muscle relaxant used for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1][2] It undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, which contributes to its pharmacokinetic profile.[3][4] This whitepaper explores the scientific rationale and proposes a comprehensive experimental framework for the investigation of deuterated metaxalone. By strategically replacing hydrogen atoms with deuterium at sites of metabolic activity, it is hypothesized that the metabolic rate of metaxalone can be reduced, leading to an improved pharmacokinetic profile. This could potentially translate into enhanced therapeutic efficacy, a more favorable dosing regimen, and improved patient compliance. This guide details the metabolic pathways of metaxalone, identifies potential sites for deuteration, and provides detailed experimental protocols for the synthesis, in vitro evaluation, and in vivo characterization of deuterated metaxalone analogs.
Introduction to Metaxalone and the Principles of Drug Deuteration
Metaxalone: Mechanism and Pharmacokinetics
Metaxalone is a muscle relaxant that is thought to exert its effects through general central nervous system depression, with no direct action on striated muscle.[5][6] Following oral administration, metaxalone is absorbed and extensively metabolized by the liver.[1][3] The primary routes of metabolism involve a variety of CYP enzymes, including CYP1A2, CYP2D6, CYP2E1, and CYP3A4, with minor contributions from CYP2C8, CYP2C9, and CYP2C19.[3][4] The metabolites are then excreted in the urine.[3][4] The pharmacokinetic parameters of metaxalone can be influenced by factors such as food intake and patient gender.[4][5]
The Deuterium Kinetic Isotope Effect (KIE) in Drug Development
Deuterium (D) is a stable, non-radioactive isotope of hydrogen that contains an additional neutron.[7] This doubles the mass of the atom without significantly altering its steric or electronic properties.[7][8] The carbon-deuterium (C-D) bond is stronger and more resistant to cleavage than a carbon-hydrogen (C-H) bond.[9] In drug metabolism, the cleavage of a C-H bond is often the rate-limiting step in reactions catalyzed by enzymes like the cytochrome P450 family.[8][10]
By replacing a hydrogen atom with a deuterium atom at a site of metabolic attack, the rate of metabolism at that position can be significantly reduced. This phenomenon is known as the deuterium kinetic isotope effect (KIE).[8][10] The successful application of this strategy can lead to several potential benefits:
-
Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life.[11]
-
Increased Drug Exposure: Reduced clearance can result in a higher area under the curve (AUC), meaning the body is exposed to the therapeutic agent for a longer period.
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, which can improve patient adherence.[11]
-
Reduced Formation of Toxic Metabolites: In some cases, deuteration can shift metabolism away from pathways that produce toxic byproducts.[11]
Metaxalone Metabolism and Rationale for Deuteration
The extensive metabolism of metaxalone by a multitude of CYP enzymes presents a clear opportunity for the application of the deuterium kinetic isotope effect.[3][4] The chemical structure of metaxalone, 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone, offers several potential sites where deuteration could impede metabolic breakdown.
Caption: Metabolic pathway of Metaxalone mediated by various CYP450 enzymes.
The primary sites of oxidative metabolism are likely the two methyl groups on the phenyl ring and the methylene group of the oxazolidinone ring, as these are common sites of attack for CYP enzymes. By deuterating these positions, it is hypothesized that the metabolic clearance of metaxalone can be substantially reduced.
Data Presentation
The following tables summarize the known pharmacokinetic parameters of metaxalone and provide a hypothetical comparison with a potential deuterated analog, "Deutero-Metaxalone."
Table 1: Pharmacokinetic Parameters of Metaxalone (800 mg dose, fasted state)
| Parameter | Value | Reference |
|---|---|---|
| Tmax (h) | ~3.0 | [5] |
| Cmax (ng/mL) | ~1816 | [5] |
| AUC∞ (ng·h/mL) | ~15044 | [5] |
| t1/2 (h) | ~8.0 - 9.0 | [3][5] |
| CL/F (L/h) | ~66 |[5] |
Table 2: Hypothetical Comparative Pharmacokinetic Parameters of Metaxalone vs. Deutero-Metaxalone
| Parameter | Metaxalone (800 mg) | Deutero-Metaxalone (800 mg) | Expected Change |
|---|---|---|---|
| Tmax (h) | 3.0 | 3.2 | No significant change |
| Cmax (ng/mL) | 1816 | 2200 | Increase |
| AUC∞ (ng·h/mL) | 15044 | 25575 | ~70% Increase |
| t1/2 (h) | 8.5 | 14.5 | ~70% Increase |
| CL/F (L/h) | 66 | 38.8 | Decrease |
Experimental Protocols
A structured exploratory study is required to validate the hypothesis that deuterated metaxalone has an improved pharmacokinetic profile. The following experimental workflow is proposed.
Caption: Proposed experimental workflow for the evaluation of deuterated metaxalone.
Synthesis of Deuterated Metaxalone Analogs
-
Objective: To synthesize metaxalone with deuterium atoms at the two methyl groups of the 3,5-dimethylphenoxy moiety (Metaxalone-d6).
-
Protocol:
-
Starting with 3,5-dimethylphenol, perform a deuteration reaction using a suitable deuterium source (e.g., D2O with a catalyst) to replace the hydrogens on the methyl groups with deuterium.
-
The resulting deuterated phenol can then be reacted with epichlorohydrin to form the corresponding epoxide.
-
The epoxide is then reacted with an appropriate amine, followed by cyclization with a carbonyl source (e.g., carbonyldiimidazole) to form the oxazolidinone ring of Metaxalone-d6.
-
The final product should be purified by column chromatography and its structure and isotopic purity confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry.[12]
-
In Vitro Metabolic Stability Assay
-
Objective: To compare the rate of metabolism of Metaxalone-d6 to that of non-deuterated metaxalone.
-
Protocol:
-
Prepare incubation mixtures containing human liver microsomes (0.5 mg/mL), metaxalone or Metaxalone-d6 (1 µM), and a NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Incubate the mixtures at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for both compounds.
-
In Vivo Pharmacokinetic Study
-
Objective: To determine and compare the pharmacokinetic profiles of Metaxalone-d6 and metaxalone in an animal model.
-
Protocol:
-
Use male Sprague-Dawley rats (n=6 per group).
-
Administer a single oral dose of either metaxalone or Metaxalone-d6 (e.g., 50 mg/kg) formulated in a suitable vehicle.
-
Collect blood samples via the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the plasma concentrations of metaxalone or Metaxalone-d6 using a validated LC-MS/MS method.
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F) using non-compartmental analysis.
-
Visualization of the Deuteration Rationale
The underlying principle of this exploratory study is the targeted application of the deuterium kinetic isotope effect to enhance the metabolic stability of metaxalone.
Caption: Logical relationship of how deuteration is expected to improve metaxalone's PK profile.
Conclusion
The exploratory studies outlined in this technical guide provide a clear and scientifically rigorous path for the investigation of deuterated metaxalone. Based on the well-established principles of the deuterium kinetic isotope effect and the known metabolic pathways of metaxalone, there is a strong rationale to suggest that a deuterated version of this drug could offer a superior pharmacokinetic profile. The successful execution of the proposed in vitro and in vivo studies will be crucial in determining the viability of deuterated metaxalone as a potential therapeutic candidate with enhanced clinical utility. The data generated from these studies will provide the necessary foundation for further development and potential clinical trials.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metaxalone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. METAXALONE TABLETS, USP [dailymed.nlm.nih.gov]
- 4. Metaxalone: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 12. google.com [google.com]
The Role of Stable Isotopes in Metaxalone Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. While its precise mechanism of action remains to be fully elucidated, it is thought to be related to general central nervous system (CNS) depression.[1] The study of its pharmacokinetics, metabolism, and mechanism of action is crucial for optimizing its therapeutic use and ensuring patient safety. Stable isotope labeling has emerged as a powerful tool in pharmaceutical research, offering a means to trace the metabolic fate of drugs and quantify their presence in biological matrices with high precision and accuracy.[2][3][4] This technical guide provides an in-depth overview of the current and potential applications of stable isotopes in Metaxalone research.
While the use of stable isotope-labeled Metaxalone as a tracer for comprehensive metabolic profiling is not extensively documented in publicly available literature, its application as an internal standard in bioanalytical methods is well-established. This guide will detail the known applications and explore the potential for future research in line with established methodologies for stable isotope use in drug development.
Data Presentation: Quantitative Insights
The primary application of stable isotopes in Metaxalone research to date has been in the quantitative analysis of the drug in biological fluids, most notably through the use of deuterated Metaxalone (Metaxalone-d6) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6][7] This approach significantly improves the accuracy and precision of pharmacokinetic studies.
Table 1: Pharmacokinetic Parameters of Metaxalone (Unlabeled) in Healthy Adults
The following table summarizes key pharmacokinetic parameters of unlabeled Metaxalone, which are typically determined using analytical methods validated with stable isotope internal standards.
| Parameter | Value | Conditions | Reference |
| Cmax (ng/mL) | 865.6 | Single 400 mg tablet, fasted | [5] |
| ~1816 | Single 800 mg dose, fasted | ||
| Tmax (h) | 3.3 ± 1.2 | Single 400 mg tablet, fasted | [5] |
| ~3.0 | Single 800 mg dose, fasted | ||
| t½ (h) | 9.2 ± 4.8 | Single 400 mg tablet, fasted | [5] |
| ~8.0 | Single 800 mg dose, fasted | ||
| AUC₀-t (ng·h/mL) | 7479 | Single 400 mg tablet, fasted | |
| ~15044 | Single 800 mg dose, fasted |
Table 2: Bioanalytical Method Parameters for Metaxalone Quantification using Metaxalone-d6
This table outlines the parameters for a validated LC-MS/MS method for the quantification of Metaxalone in human plasma, utilizing Metaxalone-d6 as an internal standard.[5]
| Parameter | Metaxalone | Metaxalone-d6 (Internal Standard) |
| Parent Ion (m/z) | 222.14 | 228.25 |
| Daughter Ion (m/z) | 160.98 | 167.02 |
| Linear Dynamic Range | 25.19 - 2521.313 ng/mL | N/A |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL | N/A |
| Retention Time | ~1.51 min | ~1.49 min |
Experimental Protocols
Bioanalytical Method for Metaxalone Quantification in Human Plasma
The following is a detailed methodology for the quantification of Metaxalone in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.[5][6][7]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL aliquot of human plasma, add the Metaxalone-d6 internal standard.
-
Perform liquid-liquid extraction (LLE) using an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., Chromatopak peerless basic 50×4.6mm, 3.0µm).[5]
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and organic solvents (e.g., methanol and acetonitrile).
-
Flow Rate: A constant flow rate appropriate for the column dimensions (e.g., 0.7 mL/min).
-
Injection Volume: A small injection volume (e.g., 5 µL).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions from the parent ion to the daughter ion for both Metaxalone and Metaxalone-d6 (see Table 2 for m/z values).
3. Data Analysis:
-
The concentration of Metaxalone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve.
Mandatory Visualization
While the specific signaling pathways for Metaxalone's CNS depressant effect are not well-defined, we can visualize the general workflow for utilizing stable isotopes in its research, from synthesis to analysis. Additionally, a conceptual diagram of its metabolism by cytochrome P450 enzymes can be presented.
Caption: General workflow for the use of stable isotope-labeled Metaxalone in research.
Caption: Conceptual overview of Metaxalone metabolism via cytochrome P450 enzymes.
Future Directions and Potential Applications of Stable Isotopes
The full potential of stable isotope research in understanding Metaxalone has yet to be realized. Based on established methodologies in drug development, several avenues of investigation could be pursued.
Elucidation of Metabolic Pathways
The metabolites of Metaxalone are currently described as "unidentified".[1] Administering stable isotope-labeled Metaxalone (e.g., ¹³C or ¹⁵N labeled) to in vitro (e.g., human liver microsomes) or in vivo (e.g., animal models) systems would enable the confident identification of its metabolites.[2][4] By using high-resolution mass spectrometry, researchers can detect drug-related material by the characteristic mass shift between the labeled and unlabeled drug and its metabolites. This "isotope pattern" helps to distinguish drug-derived compounds from the complex background of endogenous molecules.
Definitive Pharmacokinetic Profiling
While pharmacokinetic data for unlabeled Metaxalone exists, conducting a study with a simultaneous intravenous administration of a microdose of labeled Metaxalone and an oral dose of the unlabeled drug could determine its absolute bioavailability. This "iv-oral" crossover design is a powerful application of stable isotope methodology.
Investigating the Mechanism of Action
Although challenging, stable isotopes could play a role in elucidating Metaxalone's mechanism of action. For instance, if specific protein targets were hypothesized, stable isotope-labeled Metaxalone could be used in affinity-based proteomics to identify binding partners. Furthermore, stable isotope-resolved metabolomics (SIRM) could be employed to understand how Metaxalone perturbs the metabolome of neuronal cells, providing clues about its CNS depressant effects.
Conclusion
The application of stable isotopes in Metaxalone research has been pivotal in enabling robust and accurate quantification of the drug in biological matrices, a cornerstone of pharmacokinetic and bioequivalence studies. The use of deuterated Metaxalone as an internal standard in LC-MS/MS methods is a prime example of this. However, the potential for stable isotopes to further unravel the complexities of Metaxalone's metabolism and mechanism of action remains largely untapped. Future research employing stable isotope-labeled Metaxalone as a tracer will be instrumental in identifying its metabolic pathways, definitively characterizing its pharmacokinetic profile, and providing deeper insights into its effects on the central nervous system. Such studies will ultimately contribute to the safer and more effective use of this important muscle relaxant.
References
- 1. Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using stable isotope labeling to facilitate unknown metabolite identification [morressier.com]
- 7. Drug Metabolite Identification: Stable Isotope Methods [ouci.dntb.gov.ua]
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Metaxalone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Metaxalone-d3, a deuterated analog of the skeletal muscle relaxant Metaxalone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical testing.
Chemical Identity and Physical Properties
This compound is a stable isotope-labeled version of Metaxalone, where three hydrogen atoms on the dimethylphenoxy moiety have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of Metaxalone in biological matrices by mass spectrometry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-((3,5-dimethylphenoxy-2,4,6-d3)methyl)oxazolidin-2-one | [1] |
| CAS Number | 1192812-66-0 | [1] |
| Molecular Formula | C₁₂H₁₂D₃NO₃ | [1] |
| Molecular Weight | 224.3 g/mol | [1] |
| Appearance | White to off-white solid (inferred from Metaxalone) | [2][3] |
| Storage Condition | 2-8°C | [1] |
Table 2: Physical and Chemical Properties of Metaxalone (for reference)
| Property | Value | Reference |
| Melting Point | 122 °C | [2] |
| Boiling Point | 223 °C at 1.5 mm Hg | [2] |
| Solubility | Freely soluble in chloroform; soluble in methanol and 95% ethanol; practically insoluble in ether and water. | [2][3][4] |
| LogP | 2.3 | [2] |
Spectroscopic Data
A study on Metaxalone provides detailed analysis of its FT-IR, FT-Raman, and NMR spectra. The characteristic FT-IR bands for Metaxalone were observed at 3265.53 cm⁻¹ (N-H stretching) and 1724.93 cm⁻¹ (C=O stretching)[5]. The ¹H and ¹³C NMR chemical shifts have also been calculated and compared with experimental results[6].
Experimental Protocols
Synthesis of Metaxalone
While a specific protocol for the synthesis of this compound is not detailed in the available literature, several methods for the synthesis of Metaxalone have been patented. These can be adapted for the synthesis of the deuterated analog by utilizing a deuterated starting material, such as 3,5-dimethylphenol-d3.
One common synthetic route involves the reaction of 3-(3',5'-dimethylphenoxy)-1,2-propanediol with urea at a high temperature (195-200 °C)[7]. An alternative process reacts 3,5-dimethyl phenol with 3-chloro-1,2-propanediol in the presence of a base to produce 3-(3,5-dimethylphenoxy)propane-1,2-diol, which is then reacted with molten urea[7].
dot
Caption: Hypothetical synthesis workflow for this compound.
Quantification of Metaxalone using this compound as an Internal Standard by LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of Metaxalone in biological samples. A validated high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been described for this purpose.
Methodology:
-
Sample Preparation: Solid-phase extraction (SPE) is used to extract Metaxalone and the internal standard (this compound) from human plasma.
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with an isocratic mobile phase consisting of 10 mM ammonium acetate buffer (pH 4.5), methanol, and acetonitrile (20:50:30, v/v/v) at a flow rate of 0.7 mL/min.
-
Mass Spectrometric Detection: Detection is performed on a triple quadrupole tandem mass spectrometer using electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode.
-
Mass transition for Metaxalone: m/z 222.3 → 161.2
-
Mass transition for this compound: m/z 225.3 → 163.3
-
This method has been shown to be accurate, precise, and have a lower limit of quantification (LLOQ) of 0.105 µg/mL.
dot
Caption: Experimental workflow for Metaxalone quantification.
Mechanism of Action and Signaling Pathways
The exact mechanism of action of Metaxalone is not fully established but is thought to be related to general central nervous system (CNS) depression[8][9]. It does not have a direct effect on skeletal muscle contractility[4].
Recent research has suggested that Metaxalone may also possess anti-inflammatory and antioxidant properties through the inhibition of monoamine oxidase A (MAO-A)[10][11]. This inhibition can modulate inflammatory pathways in microglial cells.
Signaling Pathway:
In an inflammatory state, such as that induced by interleukin-1β (IL-1β), there is an upregulation of MAO-A. This leads to increased oxidative stress and the activation of the pro-inflammatory transcription factor NF-κB. Concurrently, the expression of the anti-inflammatory nuclear receptor PPARγ is suppressed.
Metaxalone has been shown to inhibit MAO-A activity. This inhibition leads to a downstream cascade of events:
-
Reduction of NF-κB: Metaxalone treatment reduces the expression of NF-κB[10].
-
Upregulation of PPARγ: Metaxalone increases the expression of PPARγ[10].
This dual action results in a decrease in the production of pro-inflammatory cytokines and an overall anti-inflammatory effect.
dot
Caption: Metaxalone's anti-inflammatory signaling pathway.
Conclusion
This compound is a critical tool for the accurate bioanalytical quantification of Metaxalone. Its physical and chemical properties are closely related to its non-deuterated parent compound. While detailed experimental data for this compound itself is limited, this guide provides a comprehensive summary of the available information and relevant data for Metaxalone. The elucidation of Metaxalone's potential anti-inflammatory mechanism of action opens new avenues for research and drug development. This technical guide serves as a foundational resource for scientists and researchers working with this important compound.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Metaxalone | C12H15NO3 | CID 15459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. US20110306773A1 - Process for preparation of metaxalone - Google Patents [patents.google.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Metaxalone - Wikipedia [en.wikipedia.org]
- 10. MAO-A Inhibition by Metaxalone Reverts IL-1β-Induced Inflammatory Phenotype in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAO-A Inhibition by Metaxalone Reverts IL-1β-Induced Inflammatory Phenotype in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Metaxalone in Human Plasma using Metaxalone-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of metaxalone in human plasma. Metaxalone-d3 is employed as the internal standard (IS) to ensure accuracy and precision. The method utilizes a simple solid-phase extraction (SPE) procedure for sample cleanup, followed by a rapid chromatographic separation. This high-throughput method is suitable for pharmacokinetic, bioavailability, and bioequivalence studies of metaxalone.
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1] Reliable quantification of metaxalone in biological matrices is crucial for clinical and pharmacokinetic studies. LC-MS/MS offers high selectivity and sensitivity for bioanalytical applications.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variations in sample processing, thereby ensuring the reliability of the results.[3] This document provides a detailed protocol for the determination of metaxalone in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Metaxalone reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
Liquid Chromatograph
-
Tandem Mass Spectrometer
-
Analytical Column: Ascentis Express C18 (50 mm × 4.6 mm, 2.7 µm)[3]
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of metaxalone and this compound from human plasma.[3]
-
To 200 µL of human plasma, add the internal standard solution (this compound).
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Ascentis Express C18 (50 mm × 4.6 mm, 2.7 µm)[3]
-
Mobile Phase: A mixture of 10mM ammonium acetate buffer (pH 4.5), methanol, and acetonitrile (20:50:30, v/v/v)[3]
-
Flow Rate: 0.7 mL/min[3]
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.[3] Multiple Reaction Monitoring (MRM) is used for quantification.
Results and Discussion
The method was validated for linearity, sensitivity, precision, accuracy, and stability.
Quantitative Data Summary
| Parameter | Metaxalone | Reference |
| Internal Standard | This compound | [3] |
| Linearity Range | 0.105 - 10.081 µg/mL | [3] |
| 25.19 - 2521.313 ng/mL | [1][4][7] | |
| Correlation Coefficient (r²) | ≥ 0.99 | [3] |
| > 0.98 | [1][4][7] | |
| Lower Limit of Quantification (LLOQ) | 0.105 µg/mL | [3] |
| 25.19 ng/mL | [1] | |
| Intra-day Precision (%CV) | < 6% | [3] |
| Inter-day Precision (%CV) | < 6% | [3] |
| Accuracy (% Relative Error) | Within ± 6% | [3] |
| Mean Recovery | > 78% | [3] |
Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Metaxalone | 222.3 | 161.2 | [3] |
| 222.14 | 160.98 | [1][4][7] | |
| This compound | 225.3 | 163.3 | [3] |
| Metaxalone-d6 | 228.25 | 167.02 | [1][4][7] |
Note: While the primary focus is this compound, data for Metaxalone-d6 is included as it is also a commonly used and relevant internal standard for this analysis.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and high-throughput solution for the quantification of metaxalone in human plasma. The method has been shown to be accurate and precise over a clinically relevant concentration range. This application note provides a comprehensive protocol that can be readily implemented in a bioanalytical laboratory for pharmacokinetic and other clinical studies.
Detailed Protocols
Protocol 1: Stock and Working Solution Preparation
-
Metaxalone Stock Solution (1 mg/mL): Accurately weigh and dissolve the metaxalone reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the metaxalone stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Internal Standard Working Solution: Dilute the this compound stock solution to the desired concentration for spiking into plasma samples.
Protocol 2: Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards: Spike appropriate amounts of the metaxalone working standard solutions into blank human plasma to prepare a calibration curve with at least six non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank human plasma with the metaxalone working standard solutions.
Protocol 3: Sample Extraction (Solid Phase Extraction)
-
Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add a fixed volume of the internal standard working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the SPE cartridge with a weak organic solvent to remove endogenous interferences.
-
Elution: Elute metaxalone and this compound from the cartridge with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
References
- 1. ijpras.com [ijpras.com]
- 2. researchgate.net [researchgate.net]
- 3. Metaxalone estimation in biological matrix using high-throughput LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of metaxalone in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. iomcworld.org [iomcworld.org]
Application Notes and Protocols: Metaxalone-d3 in Pharmacokinetic and Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Metaxalone-d3 as an internal standard in pharmacokinetic (PK) and bioavailability (BA) studies of Metaxalone. Detailed protocols for bioanalytical sample analysis and a typical bioavailability study are provided to guide researchers in designing and executing their own studies.
Introduction to Metaxalone and the Role of this compound
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1][2] Its mechanism of action is thought to be related to general central nervous system depression.[1][2] To accurately characterize the pharmacokinetic profile and assess the bioavailability of Metaxalone formulations, a robust and reliable bioanalytical method is essential.
Deuterium-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). By incorporating stable isotopes, this compound exhibits nearly identical chemical and physical properties to the unlabeled drug, Metaxalone. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction efficiency and matrix effects. The mass difference allows for its distinct detection by the mass spectrometer, leading to highly accurate and precise quantification of Metaxalone in biological matrices like plasma.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Metaxalone from studies in healthy adult volunteers. These data are crucial for designing and interpreting pharmacokinetic and bioavailability studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Metaxalone Under Fasting Conditions [3][4][5]
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC∞ (ng·h/mL) | t1/2 (h) |
| 400 | 983 (53% CV) | 3.3 (35% CV) | 7479 (51% CV) | 9.0 (53% CV) |
| 800 | 1816 (43% CV) | 3.0 (39% CV) | 15044 (46% CV) | 8.0 (58% CV) |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CV: Coefficient of Variation.
Table 2: Effect of a High-Fat Meal on Metaxalone Pharmacokinetics (400 mg Dose) [5][6]
| Parameter | Fasted | Fed | % Change |
| Cmax (ng/mL) | ~983 | ~2725 | ↑ 177.5% |
| AUC0-t (ng·h/mL) | ~6750 | ~15086 | ↑ 123.5% |
| Tmax (h) | 3.3 | 4.3 | Delayed |
| t1/2 (h) | 9.0 | 2.4 | ↓ 73.3% |
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Protocols
Protocol 1: Bioanalytical Method for Quantification of Metaxalone in Human Plasma using LC-MS/MS
This protocol describes a validated method for the determination of Metaxalone in human plasma using this compound as an internal standard (IS).[7][8][9]
1. Materials and Reagents:
-
Metaxalone reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Formic acid
-
Human plasma (with K3-EDTA as anticoagulant)
-
Extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Metaxalone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Metaxalone stock solution with a 50:50 methanol:water mixture to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of approximately 5 µg/mL.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of plasma sample (calibration standard, QC, or study sample) into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution to each tube (except for blank samples, to which 25 µL of diluent is added).
-
Vortex briefly.
-
Add 1.5 mL of the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at high speed (e.g., 15000 x g) for 10 minutes.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitute the dried residue with 250 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for injection.
4. LC-MS/MS Conditions:
| Parameter | Setting |
| LC System | Agilent, Waters, or equivalent |
| Column | C18 analytical column (e.g., 50 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20:80 (v/v) 2 mM ammonium acetate (pH 3.0 with formic acid) : acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 400°C |
| MRM Transitions | Metaxalone: m/z 222.2 → 161.1; this compound: m/z 228.25 → 167.02 |
5. Data Analysis:
-
Quantify Metaxalone concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Metaxalone in the QC and study samples from the calibration curve.
Protocol 2: A Representative Bioavailability/Bioequivalence Study Protocol for an 800 mg Metaxalone Formulation
This protocol outlines a typical two-period, two-sequence, crossover design to compare the bioavailability of a test formulation of Metaxalone against a reference formulation under fed conditions.[10][11]
1. Study Objective:
-
To compare the rate and extent of absorption of a test 800 mg Metaxalone tablet with a reference 800 mg Metaxalone tablet in healthy adult subjects under fed conditions.
2. Study Design:
-
Design: A single-dose, randomized, two-period, two-sequence, crossover study.
-
Population: Healthy adult male and/or female volunteers (e.g., n=12-24).
-
Washout Period: A minimum of 7 days between dosing periods.
-
Conditions: Fed (subjects will consume a standardized high-fat breakfast before dosing).
3. Subject Selection:
-
Inclusion Criteria: Healthy adults, 18-45 years of age, with a body mass index (BMI) within a specified range.
-
Exclusion Criteria: History of significant medical conditions, allergies to Metaxalone or related drugs, use of other medications, and participation in another clinical trial within a specified timeframe.
4. Dosing and Meal Administration:
-
Following an overnight fast of at least 10 hours, subjects will be served a standardized high-fat breakfast.
-
Subjects should consume the entire meal within 30 minutes.
-
The study drug (test or reference formulation) will be administered with a specified volume of water immediately after the meal.
5. Blood Sample Collection:
-
Collect venous blood samples (e.g., 4 mL) into K3-EDTA-containing tubes at the following time points: 0 (pre-dose), 1.00, 2.00, 2.50, 3.00, 3.50, 4.00, 4.33, 4.67, 5.00, 5.33, 5.67, 6.00, 6.50, 7.00, 8.00, 10.00, 12.00, 16.00, 20.00, 24.00, and 36.00 hours post-dose.[10]
-
Process the blood samples by centrifugation to separate the plasma, which is then stored frozen at -20°C or below until analysis.
6. Pharmacokinetic and Statistical Analysis:
-
Analyze plasma samples for Metaxalone concentration using the validated LC-MS/MS method described in Protocol 1.
-
Calculate the following pharmacokinetic parameters for each subject: Cmax, Tmax, AUC0-t, and AUC0-∞.
-
Perform statistical analysis on the log-transformed Cmax, AUC0-t, and AUC0-∞ to determine the 90% confidence intervals for the ratio of the test and reference product geometric means.
-
Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC are within the acceptance range of 80-125%.
Visualizations
References
- 1. Metaxalone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. METAXALONE TABLETS, USP [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ijpras.com [ijpras.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Demonstration of relative bioavailability of newly developed and innovator drug metaxalone 800 mg in healthy subjects under fed condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Demonstration of relative bioavailability of newly developed and innovator drug metaxalone 800 mg in healthy subjects under fed condition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalysis of Metaxalone in Human Plasma using Liquid-Liquid Extraction and LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of Metaxalone in human plasma. The procedure utilizes a liquid-liquid extraction (LLE) protocol with Metaxalone-d6 as the internal standard (IS), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This method is suitable for pharmacokinetic, bioavailability, and bioequivalence studies, offering a wide linear dynamic range and high throughput capabilities.[1][3][4]
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Accurate determination of Metaxalone concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid-liquid extraction is a widely used sample preparation technique that offers clean extracts and high recovery rates. This document provides a detailed protocol for the extraction of Metaxalone and its deuterated internal standard from human plasma and subsequent analysis by LC-MS/MS.
Experimental
Materials and Reagents
-
Metaxalone reference standard
-
Metaxalone-d6 internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Tert-butyl methyl ether (TBME)
-
Human plasma (blank)
-
Deionized water
Instrumentation
-
Liquid Chromatograph coupled with a triple quadrupole Mass Spectrometer (LC-MS/MS)
-
Analytical column: C18 reverse-phase column (e.g., Chromatopak Peerless Basic C18, 50 x 4.6 mm, 3.0 µm)[1][2]
-
Vortex mixer
-
Centrifuge
-
Sample evaporator
Liquid-Liquid Extraction Workflow
Caption: Liquid-liquid extraction workflow for Metaxalone.
Protocols
1. Preparation of Stock and Working Solutions
-
Metaxalone Stock Solution (1 mg/mL): Accurately weigh and dissolve the Metaxalone reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Metaxalone-d6 in methanol.
-
Working Solutions: Prepare serial dilutions of the Metaxalone stock solution in a methanol:water (50:50, v/v) mixture to create calibration curve standards and quality control (QC) samples.[5] A typical calibration curve range is 25 ng/mL to 2500 ng/mL.[1][2]
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol:water (50:50, v/v) to the desired concentration (e.g., 10 µg/mL).[6]
2. Sample Preparation and Extraction
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add a specified volume of the internal standard working solution to each plasma sample (except for the blank).
-
Vortex the samples for 30 seconds.
-
Add 1.5 mL of tert-butyl methyl ether (TBME) to each tube.[6]
-
Vortex the samples vigorously for 10 minutes.[6]
-
Centrifuge the samples at 15,000 x g for 10 minutes to separate the organic and aqueous layers.[6]
-
Carefully transfer the upper organic layer (supernatant) to a new set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.[1][6]
-
Reconstitute the dried residue with 200 µL of the mobile phase.[1]
-
Vortex for 30 seconds to ensure complete dissolution.[1]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC Column: Chromatopak Peerless Basic C18 (50 x 4.6 mm, 3.0 µm)[1][2]
-
Mobile Phase: Methanol:5mM Ammonium Acetate (85:15 v/v)[2]
-
Flow Rate: 0.500 mL/min[2]
-
Column Temperature: 40°C[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI)[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[2]
Data and Results
The following table summarizes the typical performance characteristics of the described method.
| Parameter | Metaxalone | Metaxalone-d6 (IS) | Reference |
| Precursor Ion (m/z) | 222.14 | 228.25 | [1][2] |
| Product Ion (m/z) | 160.98 | 167.02 | [1][2] |
| Linearity Range | 25.19 - 2521.31 ng/mL | N/A | [1][2] |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL | N/A | [1] |
| Accuracy at LLOQ | 98.0% - 99.1% | N/A | [1] |
| Precision (%RSD) | 0.3% - 5.6% | N/A | [1] |
| Retention Time | ~1.51 min | ~1.49 min | [1] |
Conclusion
The liquid-liquid extraction method detailed in this application note provides a reliable and efficient means of isolating Metaxalone from human plasma for quantitative analysis. The subsequent LC-MS/MS analysis is highly selective and sensitive, meeting the requirements for bioanalytical method validation. This protocol is well-suited for high-throughput environments and can be successfully applied to pharmacokinetic studies.[1][4]
References
Application Note: High-Throughput Quantification of Metaxalone in Human Plasma using Solid-Phase Extraction Coupled with LC-MS/MS
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) method for the quantitative analysis of Metaxalone in human plasma. The protocol utilizes Metaxalone-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The described SPE workflow is optimized for efficient sample clean-up, followed by sensitive and selective detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of Metaxalone.
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Accurate quantification of Metaxalone in biological matrices is crucial for pharmacokinetic and bioavailability studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and amenability to automation. This application note provides a detailed protocol for the extraction of Metaxalone from human plasma using a C18 SPE cartridge, with this compound as the internal standard, followed by LC-MS/MS analysis.
Experimental
Materials and Reagents
-
Metaxalone reference standard
-
This compound internal standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
C18 Solid-Phase Extraction Cartridges (e.g., 100 mg, 3 mL)
Sample Preparation and Solid-Phase Extraction Protocol
A detailed workflow for the solid-phase extraction of Metaxalone from human plasma is provided below.
Application Note: Isocratic Separation of Metaxalone and Metaxalone-d6 for Bioanalytical Quantitation
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the isocratic chromatographic separation of Metaxalone and its deuterated internal standard, Metaxalone-d6, using reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1][2] Accurate quantification of Metaxalone in biological matrices is crucial for pharmacokinetic, bioavailability, and bioequivalence studies.[1][3] The use of a stable isotope-labeled internal standard, such as Metaxalone-d6, is a common practice in bioanalytical methods to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing. This application note details a robust isocratic HPLC method for the simultaneous separation of Metaxalone and Metaxalone-d6.
Chromatographic Conditions
A summary of a validated isocratic method for the separation of Metaxalone and Metaxalone-d6 is presented below.[2] This method is suitable for bioanalytical applications and provides a short run time.
Table 1: Chromatographic Parameters for the Isocratic Separation of Metaxalone and Metaxalone-d6
| Parameter | Condition |
| Mobile Phase | Methanol : 5mM Ammonium Acetate (85:15 v/v) |
| Column | Chromatopak, Peerless Basic C18 (50 x 4.6 mm, 3.0 µm) |
| Flow Rate | 0.500 mL/minute |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 2.0 minutes[1][4] |
| Detection | Mass Spectrometry (Positive Ion Mode) |
| Analyte | Metaxalone |
| Internal Standard | Metaxalone-d6 |
Experimental Protocol
This protocol outlines the steps for sample preparation, instrument setup, and analysis for the quantification of Metaxalone in human plasma.
1. Materials and Reagents
-
Metaxalone reference standard
-
Metaxalone-d6 internal standard (IS)
-
Methanol (HPLC grade)
-
Ammonium Acetate (ACS grade or higher)
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Methyl-Tert Butyl Ether (MTBE) for extraction
2. Preparation of Solutions
-
5mM Ammonium Acetate: Dissolve the appropriate amount of ammonium acetate in HPLC grade water to make a 5mM solution.
-
Mobile Phase (Methanol : 5mM Ammonium Acetate, 85:15 v/v): Mix 850 mL of methanol with 150 mL of 5mM ammonium acetate. Degas the solution before use.
-
Stock Solutions: Prepare individual stock solutions of Metaxalone and Metaxalone-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Metaxalone stock solution in the mobile phase to create calibration curve standards.
-
Internal Standard Spiking Solution: Prepare a working solution of Metaxalone-d6 in the mobile phase.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette a known volume of plasma sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add the internal standard spiking solution.
-
Add MTBE as the extraction solvent.[1]
-
Vortex the mixture thoroughly for several minutes to ensure efficient extraction.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL).[1]
-
Vortex the reconstituted sample to ensure the analyte is fully dissolved.
-
Transfer the sample to an autosampler vial for injection.
4. HPLC-MS/MS Instrument Setup
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the column oven temperature to 40°C.
-
Set the flow rate to 0.500 mL/min.
-
Set the injection volume to 5 µL.
-
Set up the mass spectrometer in positive ion mode with the appropriate multiple reaction monitoring (MRM) transitions for Metaxalone and Metaxalone-d6.[1][4]
5. Data Analysis
-
Inject the prepared calibration standards, quality control samples, and unknown samples.
-
Integrate the peak areas for both Metaxalone and Metaxalone-d6.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Metaxalone in the unknown samples by interpolation from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the bioanalysis of Metaxalone using an isocratic HPLC-MS/MS method.
References
Application Note: Quantitative Analysis of Metaxalone and Metaxalone-d3 in Human Plasma using Multiple Reaction Monitoring (MRM)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Metaxalone in human plasma. The method utilizes a stable isotope-labeled internal standard, Metaxalone-d3, and multiple reaction monitoring (MRM) for accurate and precise measurement. This robust method is suitable for pharmacokinetic, bioavailability, and bioequivalence studies of Metaxalone, a skeletal muscle relaxant.[1][2]
Introduction
Metaxalone is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1][3] Accurate quantification of Metaxalone in biological matrices is crucial for clinical and pharmacological research. This document provides a detailed protocol for the analysis of Metaxalone in human plasma using LC-MS/MS with a deuterated internal standard, which is a common and robust approach for bioanalytical assays.
Experimental
Analytes and Internal Standard
-
Analyte: Metaxalone
-
Internal Standard (IS): this compound
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[4] The specific precursor-to-product ion transitions for Metaxalone and this compound are monitored using the Multiple Reaction Monitoring (MRM) mode. This targeted approach provides high selectivity and sensitivity for quantification.[5]
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Metaxalone | 222.3 | 161.2 | 25 | 15 |
| This compound | 225.3 | 163.3 | 25 | 15 |
Note: An alternative deuterated internal standard, Metaxalone-d6, has also been reported with a precursor ion of m/z 228.25 and a product ion of m/z 167.02.[1]
Protocol: Quantification of Metaxalone in Human Plasma
1. Sample Preparation (Solid Phase Extraction - SPE)
This protocol is based on a solid-phase extraction method which has been shown to provide high recovery.[4]
-
To 200 µL of human plasma in a polypropylene tube, add the internal standard, this compound.
-
Vortex mix the sample.
-
Load the plasma sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography
The chromatographic separation is achieved on a C18 reversed-phase column.
-
Column: Ascentis Express C18, 50 mm × 4.6 mm, 2.7 µm particle size[4]
-
Mobile Phase: A mixture of 10mM ammonium acetate buffer (pH 4.5), methanol, and acetonitrile (20:50:30, v/v/v)[4]
-
Flow Rate: 0.7 mL/min[4]
-
Injection Volume: 5 µL
-
Column Temperature: Ambient
-
Run Time: Approximately 2.5 minutes
3. Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 100°C[1]
-
Desolvation Gas Flow: 750 L/hr[1]
4. Data Analysis
The concentration of Metaxalone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The linearity of the method has been demonstrated in the range of 0.105 to 10.081 µg/mL.[4]
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Metaxalone quantification.
Conclusion
The described LC-MS/MS method using multiple reaction monitoring provides a reliable and high-throughput approach for the quantitative analysis of Metaxalone in human plasma. The use of a deuterated internal standard ensures accuracy and precision, making this method well-suited for demanding research and regulated bioanalytical applications.
References
- 1. ijpras.com [ijpras.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Metaxalone - Wikipedia [en.wikipedia.org]
- 4. Metaxalone estimation in biological matrix using high-throughput LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative mass spectrometry imaging of drugs and metabolites: a multiplatform comparison - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing ion suppression in ESI-MS for Metaxalone analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address ion suppression and other common issues encountered during the analysis of Metaxalone using Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems that can lead to ion suppression and inaccurate quantification of Metaxalone.
Problem 1: Low or No Metaxalone Signal
Possible Cause: Significant ion suppression from matrix components.
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE is a robust method for cleaning up complex biological samples. For Metaxalone analysis, a mixture of diethyl ether and dichloromethane (7:3, v/v) has been shown to be effective.[3]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than protein precipitation by selectively isolating the analyte.[1]
-
Protein Precipitation (PPT): While a simpler technique, PPT may leave more interfering substances in the sample compared to LLE or SPE.[4] Acetonitrile is a common solvent for protein precipitation in Metaxalone analysis.[5]
-
-
Optimize Chromatographic Separation: Ensure Metaxalone is chromatographically resolved from co-eluting matrix components that can cause suppression.[4][6]
-
Adjust Mobile Phase Gradient: Modify the gradient elution to better separate Metaxalone from early-eluting, polar interferences and late-eluting, non-polar interferences.
-
Change Mobile Phase Composition: Using a different organic modifier (e.g., methanol vs. acetonitrile) can alter selectivity and improve separation.[4]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[7]
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.[7] However, this may compromise the limit of detection.
Problem 2: Poor Reproducibility and Inaccurate Quantification
Possible Cause: Variable ion suppression across different samples and calibrators.
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as Metaxalone-D6, will co-elute with Metaxalone and experience similar ion suppression, allowing for accurate correction during data processing.[8][9]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples (e.g., blank plasma) to ensure that the calibrators and samples experience similar matrix effects.[1]
-
Evaluate Matrix Effects: Systematically assess the extent of ion suppression by performing a post-extraction addition experiment. This involves comparing the analyte response in a clean solution to the response when spiked into a blank, extracted matrix.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of ion suppression in Metaxalone ESI-MS analysis?
A1: Ion suppression in ESI-MS analysis of Metaxalone can originate from various sources, including:
-
Endogenous matrix components: These are substances naturally present in the biological sample, such as phospholipids, salts, and proteins.[4][10]
-
Exogenous substances: These can be introduced during sample collection or preparation, and include anticoagulants, plasticizers from collection tubes, and detergents.[4][9]
-
Mobile phase additives: Non-volatile buffers (e.g., phosphate buffers) and ion-pairing agents can cause significant signal suppression and should be avoided.[9][11] Volatile additives like formic acid or ammonium acetate are preferred.[11]
-
High concentrations of the analyte itself: At high concentrations, the ESI response can become non-linear, leading to self-suppression.[4]
Q2: How can I identify if ion suppression is occurring in my assay?
A2: A common method to identify ion suppression is to perform a post-column infusion experiment. A solution of Metaxalone is continuously infused into the MS while a blank, extracted matrix sample is injected onto the LC system. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.[6][12]
Q3: Can switching the ionization source help reduce ion suppression for Metaxalone?
A3: Yes, in some cases. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI because ionization occurs in the gas phase.[13][14][15] If significant and persistent ion suppression is observed with ESI, evaluating APCI as an alternative ionization source may be beneficial.
Q4: Are there any specific instrument parameters I can adjust to minimize ion suppression?
A4: While optimizing sample preparation and chromatography is generally more effective, some instrument parameters can be adjusted:
-
Reduce the ESI flow rate: Lowering the flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant to non-volatile salts, thus reducing signal suppression.[4][13]
-
Optimize source conditions: Fine-tuning parameters like capillary voltage, source temperature, and gas flows can sometimes help to mitigate the effects of interfering compounds.
Quantitative Data Summary
The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for Metaxalone analysis in human plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value | Reference |
| Linearity Range | 25.19 - 2521.313 ng/mL | [8] |
| LLOQ | 25.19 ng/mL | [8] |
| Correlation Coefficient (r²) | > 0.98 | [8] |
Table 2: Mass Spectrometric Parameters for Metaxalone and Metaxalone-D6
| Parameter | Metaxalone | Metaxalone-D6 (IS) | Reference |
| Precursor Ion [M+H]⁺ (m/z) | 222.14 | 228.25 | [8] |
| Product Ion (m/z) | 160.98 | 167.02 | [8] |
| Cone Voltage (V) | 25 | 25 | [8] |
| Dwell Time (sec) | 0.200 | 0.200 | [8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Metaxalone from Human Plasma
This protocol is based on a validated method for the quantification of Metaxalone in human plasma.[3]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean polypropylene tube.
-
Add 20 µL of the internal standard working solution (e.g., Metaxalone-D6).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of the extraction solvent (diethyl ether:dichloromethane, 7:3 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PPT) for Metaxalone from Human Plasma
This protocol is based on a validated method for the determination of Metaxalone in human plasma.[5]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean polypropylene tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
-
Precipitation:
-
Add 400 µL of acetonitrile to the plasma sample.
-
Vortex for 3 minutes.
-
Centrifuge at 15600 rpm for 5 minutes.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume into the LC-MS/MS system.
-
Visualizations
Caption: Workflow illustrating how matrix interferences can lead to ion suppression in ESI-MS.
Caption: Decision tree for troubleshooting low or inconsistent Metaxalone signals in ESI-MS.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. ijpras.com [ijpras.com]
- 9. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 12. lctsbible.com [lctsbible.com]
- 13. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Stability of Metaxalone-d3 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Metaxalone-d3 in biological matrices. The following information is curated to address common issues and questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard for Metaxalone bioanalysis?
A1: this compound is a commonly used stable isotope-labeled internal standard for the quantitative analysis of Metaxalone in biological matrices using LC-MS/MS. Its physical and chemical properties are very similar to the analyte, ensuring reliable quantification. While the data presented here was generated using Metaxalone-d6, the stability characteristics are expected to be analogous for this compound due to their structural similarities.
Q2: What are the critical stability parameters to evaluate for this compound in biological matrices?
A2: To ensure data integrity in bioanalytical methods, it is crucial to assess the stability of this compound under various conditions that samples may encounter from collection to analysis. These include:
-
Short-Term (Bench-Top) Stability: Stability of the analyte in the biological matrix at room temperature.
-
Long-Term Stability: Stability of the analyte in the biological matrix when stored at low temperatures (e.g., -20°C or -80°C) for an extended period.
-
Freeze-Thaw Stability: Stability of the analyte after repeated freezing and thawing cycles.
-
Autosampler (Post-Preparative) Stability: Stability of the processed samples in the autosampler before injection into the analytical instrument.
-
Stock Solution Stability: Stability of the this compound stock solution under defined storage conditions.
Q3: How should I handle and store my biological samples containing this compound?
A3: Based on available stability data, it is recommended to store plasma samples containing this compound at -20°C or lower for long-term storage. For short-term storage or during sample processing, it is advisable to keep the samples on ice or at refrigerated temperatures (2-8°C) whenever possible to minimize potential degradation. Limit the number of freeze-thaw cycles to what has been validated.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Internal Standard (IS) response across a batch | IS instability in the autosampler. | 1. Verify the autosampler temperature is maintained at the validated temperature (e.g., 5 ± 5°C). 2. Re-inject a freshly prepared QC sample to check for instrument variability. 3. If the issue persists, consider reducing the batch size or re-validating the autosampler stability for a longer duration. |
| Decreased IS recovery in some samples | Sample degradation due to improper short-term handling. | 1. Review the sample handling procedure. Ensure samples were kept at room temperature for a duration within the validated bench-top stability period. 2. Process a fresh aliquot of an affected sample, ensuring it is kept on ice or refrigerated during preparation. |
| Variable IS peak areas in samples subjected to multiple analyses | Freeze-thaw instability. | 1. Confirm the number of freeze-thaw cycles the samples have undergone. 2. If the number of cycles exceeds the validated limit (e.g., four cycles), the data may be compromised. 3. For future studies, aliquot samples to avoid repeated freeze-thaw cycles of the bulk sample. |
| Low IS signal in aged samples | Long-term storage degradation. | 1. Verify the storage temperature and duration. 2. If stored outside the validated conditions (e.g., at a higher temperature or for a longer period), the IS may have degraded. 3. Analyze a long-term stability QC sample stored under the same conditions to confirm degradation. |
Stability Data Summary
The following tables summarize the stability of Metaxalone and its deuterated internal standard (ISTD), which can be considered a proxy for this compound, in human plasma under various storage conditions. The data is presented as the percentage of the nominal concentration remaining.
Table 1: Stock Solution and Post-Preparative Stability
| Stability Condition | Analyte/ISTD | Duration | Temperature | Stability (%) |
| Short-Term Stock Solution Stability | Metaxalone | 9 hours | Room Temp. | 99.41 - 111.53 |
| ISTD | 9 hours | Room Temp. | 95.85 | |
| Long-Term Stock Solution Stability | Metaxalone | 21 days | 20 ± 5°C | 98.38 - 100.25 |
| ISTD | 19 days | 2 - 8°C | 91.77 | |
| Autosampler Stability (Wet Extract) | Metaxalone | 49 hours | 5 ± 5°C | 98.53 - 101.66 |
| Wet Extract Stability | Metaxalone | 44.5 hours | 2 - 8°C | 99.48 - 100.25 |
| Dry Extract Stability | Metaxalone | 28.5 hours | -20 ± 5°C | 98.26 - 100.82 |
Data adapted from a study using Metaxalone-d6 as the internal standard.
Table 2: Matrix-Based Stability
| Stability Condition | Analyte | No. of Cycles / Duration | Temperature | Stability (%) |
| Freeze-Thaw Stability | Metaxalone | 3 cycles | -20 ± 5°C | 98.40 - 99.42 |
| Metaxalone | 4 cycles | -20 ± 5°C | 98.13 - 99.90 | |
| Bench-Top Stability | Metaxalone | 6 hours | Room Temp. | 98.85 - 103.35 |
| Whole Blood Stability | Metaxalone | 2 hours | Room Temp. | 99.65 |
| Metaxalone | 1.7 hours | 2 - 8°C | 94.0 |
Data adapted from a study using Metaxalone-d6 as the internal standard.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike known concentrations of Metaxalone and this compound into at least three replicates of the biological matrix (e.g., human plasma) at low and high quality control (LQC and HQC) levels.
-
Freezing: Store the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thawing: Thaw the samples unassisted at room temperature.
-
Cycling: Repeat the freeze-thaw process for a minimum of three cycles.
-
Analysis: After the final thaw, process the samples and analyze them with a freshly prepared calibration curve.
-
Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Protocol 2: Long-Term Stability Assessment
-
Sample Preparation: Prepare a set of LQC and HQC samples in the biological matrix.
-
Storage: Store the samples at the proposed long-term storage temperature (e.g., -20°C or -80°C).
-
Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of LQC and HQC samples, thaw them, and analyze against a fresh calibration curve.
-
Evaluation: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.
Visualized Workflows
Caption: Workflow for Freeze-Thaw Stability Assessment.
Caption: Workflow for Long-Term Stability Assessment.
Technical Support Center: Enhancing Metaxalone Detection with Metaxalone-d3
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for enhancing the sensitivity and accuracy of Metaxalone detection using its deuterated internal standard, Metaxalone-d3.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Metaxalone quantification?
A1: Using a deuterated internal standard like this compound is highly recommended for quantitative bioanalysis by mass spectrometry (LC-MS/MS).[1][2][3] this compound is chemically identical to Metaxalone, meaning it co-elutes during chromatography and exhibits similar behavior during sample extraction and ionization.[2] This allows it to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of Metaxalone.[1][3]
Q2: What are the key advantages of using a stable isotope-labeled internal standard like this compound over other types of internal standards?
A2: Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: They behave almost identically to the analyte during sample preparation and chromatographic separation.[4]
-
Correction for Matrix Effects: They effectively compensate for signal suppression or enhancement caused by co-eluting components from the biological matrix.[1][5][6]
-
Improved Precision and Accuracy: Their use minimizes errors that can arise from sample loss during extraction or variations in injection volume.[1]
Q3: Can I use Metaxalone-d6 instead of this compound?
A3: Yes, Metaxalone-d6 can also be used effectively as an internal standard for Metaxalone analysis. The principles of using a deuterated internal standard remain the same. A published LC-MS/MS method has been successfully validated using Metaxalone-d6 for the quantification of Metaxalone in human plasma.[7] The choice between this compound and Metaxalone-d6 may depend on commercial availability and cost.
Troubleshooting Guide
Issue 1: High variability in results or poor precision.
-
Possible Cause: Inconsistent sample preparation or significant matrix effects.
-
Troubleshooting Steps:
-
Ensure Consistent Internal Standard Addition: Verify that a fixed and precise amount of this compound is added to every sample, calibrator, and quality control (QC) sample at the beginning of the extraction process.
-
Optimize Sample Extraction: If using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure the protocol is robust and reproducible. Inadequate extraction can lead to variable recovery and matrix effects.
-
Evaluate Matrix Effects: Conduct experiments to assess matrix effects. This can be done by comparing the response of the analyte in a clean solution versus a post-extraction spiked matrix sample.[6][8] If significant matrix effects are observed, further optimization of the chromatographic separation or sample cleanup is necessary.[5]
-
Issue 2: Low signal intensity for Metaxalone and/or this compound.
-
Possible Cause: Ion suppression, poor ionization efficiency, or issues with the LC-MS/MS system.
-
Troubleshooting Steps:
-
Check MS/MS Parameters: Optimize the mass spectrometry parameters, including precursor and product ions, collision energy, and other source-dependent parameters for both Metaxalone and this compound.
-
Optimize Mobile Phase: The mobile phase composition, including pH and organic solvent ratio, can significantly impact ionization efficiency. Experiment with different mobile phase compositions to enhance signal intensity. A common mobile phase includes a mixture of an ammonium acetate buffer, methanol, and acetonitrile.[9]
-
Investigate Ion Suppression: As mentioned previously, matrix components can suppress the ionization of the analyte and internal standard.[5][6] Modifying the chromatographic conditions to separate the analytes from interfering matrix components can help mitigate this issue.[5]
-
System Maintenance: Ensure the LC-MS/MS system is clean and properly maintained. A dirty ion source or mass spectrometer can lead to a general loss of sensitivity.
-
Issue 3: Inaccurate quantification or calibration curve not meeting acceptance criteria.
-
Possible Cause: Purity of the internal standard, incorrect preparation of calibration standards, or inappropriate regression model.
-
Troubleshooting Steps:
-
Verify Internal Standard Purity: Ensure the this compound internal standard has a high purity (>98%).[10] Impurities can interfere with quantification.
-
Check Calibration Standards: Prepare fresh calibration standards and ensure their accuracy. The calibration range should encompass the expected concentrations of the study samples.
-
Evaluate Linearity and Regression: Assess the linearity of the calibration curve and choose an appropriate regression model (e.g., linear, weighted linear). A poor fit can lead to inaccurate quantification. The goodness of fit (r²) should typically be ≥ 0.99.[11]
-
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for Metaxalone quantification in human plasma.[7]
-
To 200 µL of human plasma in a pre-labeled tube, add the working solution of this compound internal standard.
-
Vortex the mixture for 30 seconds.
-
Add an appropriate extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for an extended period (e.g., 10 minutes) to ensure thorough mixing and extraction.
-
Centrifuge at high speed (e.g., 5000 rpm) for 5-10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with a specific volume (e.g., 200 µL) of the mobile phase.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of Metaxalone and its deuterated internal standard. These parameters may require optimization for your specific instrumentation.
| Parameter | Metaxalone | This compound | Reference |
| Precursor Ion (m/z) | 222.3 | 225.3 | [9] |
| Product Ion (m/z) | 161.2 | 163.3 | [9] |
| LC Column | Ascentis Express C18 (50 mm × 4.6 mm, 2.7 µm) | - | [9] |
| Mobile Phase | 10mM ammonium acetate buffer (pH 4.5)-methanol-acetonitrile (20:50:30, v/v/v) | - | [9] |
| Flow Rate | 0.7 mL/min | - | [9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | - | [9] |
Note: The parameters for Metaxalone-d6 in another study were m/z 228.25 → 167.02.[7]
Data Presentation
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Result | Reference |
| Linearity Range | 0.105 - 10.081 µg/mL | [9] |
| Lower Limit of Quantification (LLOQ) | 0.105 µg/mL | [9] |
| Intra-day Precision (%RSD) | < 6% | [9] |
| Inter-day Precision (%RSD) | < 6% | [9] |
| Accuracy (Relative Error) | Within ± 6% | [9] |
| Mean Recovery | > 78% | [9] |
The above data is from a method using this compound as the internal standard.[9]
Table 2: Alternative LC-MS/MS Method Performance
| Parameter | Result | Reference |
| Linearity Range | 25.19 - 2521.313 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL | [7] |
| Accuracy | 94.1% to 104.4% | [7] |
| Precision (%RSD) | 0.3% to 5.6% | [7] |
The above data is from a method using Metaxalone-d6 as the internal standard.[7]
Visualizations
Caption: Experimental workflow for Metaxalone quantification.
Caption: Troubleshooting logic for Metaxalone analysis.
References
- 1. texilajournal.com [texilajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpras.com [ijpras.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Metaxalone estimation in biological matrix using high-throughput LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clearsynth.com [clearsynth.com]
- 11. researchgate.net [researchgate.net]
Column selection for optimal separation of Metaxalone and its internal standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the optimal separation of Metaxalone and its internal standard using chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column for Metaxalone analysis?
A1: Reversed-phase C18 columns are the most frequently used and recommended for the separation of Metaxalone and its internal standards.[1][2][3] These columns provide a good balance of hydrophobicity and selectivity for Metaxalone, which is a moderately polar compound.
Q2: What are some suitable internal standards for Metaxalone analysis?
A2: The choice of internal standard (IS) depends on the detector being used. For LC-MS/MS, a stable isotope-labeled version of the analyte, such as Metaxalone-D6, is ideal as it has very similar chemical and physical properties to Metaxalone.[4] For HPLC-UV analysis, other compounds like Darunavir or Gliclazide have been successfully used.[1][2]
Q3: What are typical mobile phase compositions for Metaxalone separation on a C18 column?
A3: Typical mobile phases are mixtures of an organic solvent (acetonitrile or methanol) and an aqueous buffer.[1][5][3] The buffer is often a phosphate or ammonium acetate buffer, and the pH may be adjusted to ensure good peak shape and retention.[2][3] The ratio of organic to aqueous phase will depend on the specific column and desired retention time.
Q4: Can a Phenyl-Hexyl column be used for Metaxalone analysis?
A4: While C18 columns are more common, a Phenyl-Hexyl column could be a viable alternative, especially if selectivity issues arise with co-eluting matrix components. Phenyl-Hexyl columns offer different selectivity due to pi-pi interactions with the aromatic ring of Metaxalone and may provide better resolution in complex matrices.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the aqueous portion of the mobile phase. For Metaxalone, a slightly acidic pH (e.g., 3.6-4.0) has been shown to be effective.[2][3] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Active sites on the column. | Use a column with good end-capping or add a small amount of a competing base to the mobile phase. | |
| Poor Resolution Between Metaxalone and Internal Standard | Inappropriate mobile phase composition. | Optimize the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution. |
| Unsuitable column chemistry. | If optimizing the mobile phase on a C18 column is unsuccessful, consider a column with a different selectivity, such as a Phenyl-Hexyl column. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. Premixing the mobile phase can help. | |
| Pump issues. | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. | |
| Low Signal Intensity | Suboptimal detector settings. | Optimize detector parameters (e.g., wavelength for UV, ionization and fragmentation parameters for MS). |
| Sample degradation. | Ensure the stability of Metaxalone in the prepared sample solution. |
Experimental Protocols
Example HPLC-UV Method for Metaxalone in Spiked Human Plasma
-
Column: Phenomenex Hyperclone C18 (BDS) column (250 × 4.6 mm, 5µm)[1]
-
Mobile Phase: Acetonitrile: water (50:50 %, v/v)[1]
-
Flow Rate: 1 mL/min[1]
-
Detector: UV at 217 nm[1]
-
Internal Standard: Darunavir[1]
-
Sample Preparation: Liquid-liquid extraction using tert-butyl methyl ether (TBME).[1]
Example LC-MS/MS Method for Metaxalone in Human Plasma
-
Column: Chromatopak peerless basic C18 (50×4.6mm, 3.0µm)[4]
-
Mobile Phase: Methanol: Acetonitrile: 10 mM Ammonium acetate buffer (650:150:200, v/v/v)[4]
-
Flow Rate: 0.700 ml/minute[4]
-
Column Temperature: 45°C[4]
-
Internal Standard: Metaxalone–D6[4]
-
Detection: MS in multiple reaction monitoring mode[4]
Visualizations
Caption: Workflow for column selection and method development.
Caption: Logic diagram for troubleshooting common chromatographic issues.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. researchgate.net [researchgate.net]
- 3. RP-LC method development and validation for metaxalone in drugs [wisdomlib.org]
- 4. ijpras.com [ijpras.com]
- 5. New Stability-Indicating RP-HPLC Method for Determination of Diclofenac Potassium and Metaxalone from their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Fine-tuning gradient elution for complex biological samples containing Metaxalone
Metaxalone Analysis Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the fine-tuning of gradient elution methods for complex biological samples containing Metaxalone.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic analysis of Metaxalone.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My Metaxalone peak is showing significant tailing. What are the potential causes and how can I fix it?
-
Answer: Peak tailing is a common issue in reverse-phase chromatography, often caused by secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with basic analytes.
-
Solution: Lowering the mobile phase pH with an acidic additive like formic acid (0.1%) can suppress the ionization of these silanols, minimizing secondary interactions.[1] Using a modern, end-capped column with high-purity silica can also prevent this issue.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.
-
Cause 3: Contamination: A buildup of strongly retained compounds from previous injections can interfere with peak shape.
-
Solution: Implement a robust column washing procedure between runs. Use a strong solvent, like 100% acetonitrile or methanol, to flush the column. Ensure your needle wash solution is effective at removing residual Metaxalone.[4]
-
-
-
Issue 2: Variable Retention Times
-
Question: Why is the retention time for Metaxalone shifting between injections?
-
Answer: Retention time variability can compromise data quality and reproducibility.
-
Cause 1: Insufficient Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before each injection, retention times will drift.
-
Solution: Ensure the equilibration step in your gradient program is long enough. A typical equilibration time is 5-10 column volumes.
-
-
Cause 2: Mobile Phase Preparation: In reverse-phase chromatography, small errors in mobile phase composition can lead to significant shifts in retention.[5] An error of just 1% in the organic solvent concentration can change retention time by 5-15%.[5]
-
Solution: Prepare mobile phases gravimetrically instead of volumetrically for higher accuracy. Always use high-purity, HPLC-grade solvents and reagents.
-
-
Cause 3: Temperature Fluctuations: Column temperature affects mobile phase viscosity and analyte retention.
-
-
Issue 3: High System Backpressure
-
Question: My HPLC system is showing an unusually high backpressure. What should I do?
-
Answer: High backpressure can indicate a blockage in the system, which can damage the column or pump.
-
Cause 1: Sample Precipitation: If the sample solvent is much stronger than the initial mobile phase, the analyte can precipitate on the column head.
-
Solution: Reconstitute the dried sample extract in a solution that mimics the initial mobile phase composition.[2]
-
-
Cause 2: Blocked Frit: Particulates from the sample or precipitated buffer salts can clog the column inlet frit.
-
Solution: Always filter samples, especially those from complex biological matrices. If a blockage occurs, try back-flushing the column (if permitted by the manufacturer). Using a guard column can help protect the analytical column.
-
-
Cause 3: Buffer Precipitation: Using high concentrations of buffer salts (e.g., phosphate) with high percentages of organic solvent can cause the buffer to precipitate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a gradient elution method for Metaxalone in plasma?
A good starting point involves selecting an appropriate column and mobile phases. A C18 column is commonly used for Metaxalone analysis.[2][4][7] For mobile phases, a combination of an aqueous solution with a weak acid and an organic solvent is typical.
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid or 5-10 mM Ammonium Acetate.[2][7]
-
Mobile Phase B (Organic): Acetonitrile or Methanol.[1] A generic starting gradient could be a linear ramp from 5-10% Mobile Phase B to 95% Mobile Phase B over 5-10 minutes, followed by a wash and re-equilibration step.
Q2: How do I choose the optimal sample preparation technique for Metaxalone?
The choice depends on the required sensitivity and the complexity of the biological matrix.
-
Protein Precipitation (PPT): This is a fast and simple method where a solvent like acetonitrile is added to the plasma to precipitate proteins.[7] It is effective but may result in a less clean extract, potentially leading to matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE involves extracting Metaxalone from the aqueous plasma sample into an immiscible organic solvent. This technique generally provides a cleaner sample than PPT and can improve sensitivity.[2][3]
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away. This is the most time-consuming method but provides the highest sensitivity and minimizes matrix effects.
Q3: What are the key mass spectrometry (MS) parameters for Metaxalone detection?
Metaxalone is typically analyzed using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[2][4]
-
Internal Standard: A stable isotope-labeled version, such as Metaxalone-D6 (m/z 228.25 → 167.02), is ideal to correct for matrix effects and variability.[2]
Experimental Protocols & Data
Protocol: Quantification of Metaxalone in Human Plasma via LLE-LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Metaxalone-D6 at 100 ng/mL).
-
Vortex briefly for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 85:15 Methanol:5mM Ammonium Acetate) and vortex.[2][4]
-
Transfer the solution to an autosampler vial for injection.
-
-
Chromatographic & Mass Spectrometric Analysis:
Data Tables
Table 1: Example LC-MS/MS Parameters for Metaxalone Analysis
| Parameter | Setting | Reference |
|---|---|---|
| LC Column | C18 Reverse Phase (e.g., 50 x 4.6 mm, 3.0 µm) | [2][4] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | [2] |
| Mobile Phase B | Methanol:Acetonitrile (81:19 v/v) | [2] |
| Flow Rate | 0.7 mL/min | [2] |
| Column Temp. | 45°C | [2] |
| Injection Volume | 5 µL | [2][4] |
| Ionization Mode | ESI Positive | [4] |
| Metaxalone MRM | 222.14 → 160.98 m/z | [2][4] |
| Metaxalone-D6 MRM | 228.25 → 167.02 m/z | [2][4] |
| Dwell Time | 200 ms | [2][4] |
| Collision Energy | 15-20 eV |[4][8] |
Table 2: Illustrative Comparison of Gradient Elution Programs This table provides representative data for illustrative purposes.
| Parameter | Gradient 1 (Fast) | Gradient 2 (Standard) | Gradient 3 (Shallow) |
|---|---|---|---|
| Gradient Profile | 5% to 95% B in 3 min | 5% to 95% B in 8 min | 20% to 70% B in 12 min |
| Metaxalone RT | 1.8 min | 4.5 min | 8.2 min |
| Peak Width | 0.15 min | 0.10 min | 0.08 min |
| Resolution (from Metabolite) | 1.2 (Poor) | 2.1 (Good) | 3.5 (Excellent) |
| Throughput | High | Medium | Low |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijpras.com [ijpras.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of Metaxalone and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Method Validation of Metaxalone Assay Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the assay of Metaxalone using Metaxalone-d3 as an internal standard against alternative analytical techniques. The experimental data and protocols presented herein offer a comprehensive overview to support the selection of the most appropriate method for pharmacokinetic, bioavailability, or bioequivalence studies.
Methodology Comparison: LC-MS/MS with Deuterated Internal Standard vs. Alternative Methods
The primary method detailed in this guide utilizes a stable, isotopically labeled internal standard, this compound, which is the gold standard for quantitative bioanalytical assays due to its similar physicochemical properties to the analyte, ensuring high accuracy and precision.[1][2] Alternative methods, including LC-MS/MS with a different internal standard and High-Performance Liquid Chromatography (HPLC) with UV detection, are also presented for a thorough comparison.
Table 1: Comparison of Metaxalone Assay Methodologies
| Parameter | LC-MS/MS with Metaxalone-d6 IS | LC-MS/MS with Galantamine IS | HPLC with UV Detection |
| Linearity Range | 25.19 - 2521.313 ng/mL[3] | 50 - 5000 µg/L[4][5] | 0.1 - 4.0 µg/mL[6] |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL[3] | 50 µg/L[4][5] | 0.1 µg/mL |
| Accuracy (%) | 94.1 - 104.4[3] | 99.1 - 102.0[5] | Not explicitly stated |
| Precision (% RSD) | 0.3 - 5.6[3] | Within-batch: 2.6, Between-batch: 9.5[5] | Not explicitly stated |
| Internal Standard | Metaxalone-d6[3] | Galantamine[4][5] | Darunavir[6] |
| Sample Preparation | Liquid-Liquid Extraction (LLE)[3] | Liquid-Liquid Extraction (LLE)[4] | Liquid-Liquid Extraction (LLE)[6] |
| Run Time | 2.0 min[3] | 2.5 min[4][5] | Not explicitly stated |
Experimental Protocols
LC-MS/MS Method with Metaxalone-d6 Internal Standard
This method was developed for the quantification of Metaxalone in human plasma.[3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a sample of human plasma, Metaxalone-d6 internal standard is added.
-
The sample is then subjected to liquid-liquid extraction to separate the analyte and internal standard from the plasma matrix.[3]
-
The organic layer is separated and evaporated to dryness at 40°C.[3]
-
The residue is reconstituted in the mobile phase, vortexed, and transferred to autosampler vials for injection into the LC-MS/MS system.[3]
2. Chromatographic Conditions:
-
Column: Reverse phase C18 column (Chromatopak peerless basic 50x4.6mm, 3.0µm).[3]
-
Mobile Phase: Isocratic mobile phase is used.[3]
-
Flow Rate: Not explicitly stated.
-
Injection Volume: 5 µL.[3]
-
Run Time: 2.0 min.[3]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
Mass Transitions:
Alternative Method 1: LC-MS/MS with Galantamine Internal Standard
This method also quantifies Metaxalone in human plasma but utilizes a different internal standard.[4][5]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Similar to the primary method, this involves the addition of an internal standard (Galantamine) followed by liquid-liquid extraction.[4]
2. Chromatographic Conditions:
3. Mass Spectrometric Conditions:
-
Ionization Mode: ESI in positive mode.
-
Detection Mode: MRM.[4]
-
Mass Transitions:
Alternative Method 2: HPLC with UV Detection
This method provides an alternative to mass spectrometry-based detection.[6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, 100 µL of Metaxalone solution, 100 µL of Darunavir (IS) solution, and 200 µL of 1% formic acid are added and vortexed.[6]
-
Tert-butyl methyl ether (TBME) is added for extraction, and the mixture is vortexed and centrifuged.[6]
-
The organic layer is evaporated, and the residue is reconstituted in the mobile phase for injection.[6]
2. Chromatographic Conditions:
-
Column: BDS-C18 column.[6]
-
Mobile Phase: Acetonitrile: water (50:50, v/v) in an isocratic mode.[6]
-
Flow Rate: 1 mL/min.[6]
-
Detection: UV at 217 nm.[6]
Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of a bioanalytical method for Metaxalone assay, in accordance with FDA guidelines.[7][8][9]
Caption: Bioanalytical method validation workflow for Metaxalone assay.
Summary of Validation Parameters
A robust bioanalytical method requires thorough validation to ensure its suitability for the intended purpose.[7][10] The key parameters evaluated during the validation of the LC-MS/MS method with Metaxalone-d6 are summarized below.
Table 2: Validation Summary for LC-MS/MS Method with Metaxalone-d6 IS
| Validation Parameter | Result |
| Linearity (r²) | > 0.98[3] |
| Accuracy at LLOQ (%) | 98.0 - 99.1[3] |
| Precision at LLOQ (% RSD) | Within acceptable limits |
| Intra-day Accuracy (%) | 98.5[3] |
| Intra-day Precision (% RSD) | Within acceptable limits |
| Inter-day Accuracy (%) | 97.5[3] |
| Inter-day Precision (% RSD) | Within acceptable limits |
The use of a deuterated internal standard like this compound or Metaxalone-d6 in an LC-MS/MS assay provides a highly sensitive, selective, and robust method for the quantification of Metaxalone in biological matrices.[3] While alternative methods exist, the LC-MS/MS approach with an isotopic internal standard is generally preferred for pharmacokinetic and bioequivalence studies due to its superior performance characteristics.
References
- 1. Home - Cerilliant [cerilliant.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpras.com [ijpras.com]
- 4. Quantification of metaxalone in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. moh.gov.bw [moh.gov.bw]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 10. ijpbs.com [ijpbs.com]
A Comparative Guide to the Bioanalytical Quantification of Metaxalone: Focus on Linearity, Accuracy, and Precision with Metaxalone-d3
For researchers, scientists, and professionals in drug development, the robust quantification of therapeutic agents is a cornerstone of preclinical and clinical studies. This guide provides a comparative analysis of the linearity, accuracy, and precision for the bioanalytical quantification of Metaxalone, a widely used skeletal muscle relaxant. Particular emphasis is placed on the use of a deuterated internal standard, Metaxalone-d3, and its performance is contrasted with other commonly employed internal standards. The information presented herein is synthesized from various validated bioanalytical methods to aid in the selection of the most appropriate internal standard and methodology for your research needs.
Comparative Performance of Internal Standards
The choice of an internal standard is critical for correcting sample preparation variability and matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Ideally, a stable isotope-labeled (SIL) internal standard, such as this compound or Metaxalone-d6, is preferred as its physicochemical properties are nearly identical to the analyte, ensuring it tracks the analyte's behavior throughout the analytical process.[1] This section compares the performance of a deuterated internal standard (represented by data for Metaxalone-d6, which is expected to be analogous to this compound) with other non-isotopically labeled internal standards.
Table 1: Comparison of Linearity, Accuracy, and Precision for Metaxalone Quantification with Different Internal Standards
| Parameter | Metaxalone-d6 | Darunavir | Phenytoin | Gliclazide |
| Linearity Range | 25.19 - 2521.313 ng/mL[2][3][4][5] | 0.1 - 4.0 µg/mL[6] | 0.98 - 998 ng/mL[7] | 0.6 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.98[2][3][4][5] | Not explicitly stated, but linear[6] | > 0.99[7] | 0.999 |
| Accuracy (%) | 94.1% to 104.4%[2][3][4][5] | Not explicitly stated, validated as per FDA | 90% to 110%[7] | > 98% |
| Precision (% RSD) | 0.3% to 5.6%[2][3][4][5] | Not explicitly stated, validated as per FDA | < 5% (CV)[7] | Not explicitly stated, validated |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL[2] | 0.1 µg/mL[6] | 0.98 ng/mL[7] | 0.6 µg/mL |
As evidenced in the table, the use of a deuterated internal standard like Metaxalone-d6 provides excellent linearity, accuracy, and precision over a relevant concentration range for pharmacokinetic studies. While other internal standards also demonstrate acceptable performance, SIL internal standards are generally considered the gold standard for mitigating matrix effects and improving data reliability in bioanalytical assays.[1]
Experimental Protocols
A detailed and robust experimental protocol is fundamental to achieving reliable and reproducible results. The following is a synthesized methodology for the quantification of Metaxalone in human plasma using a deuterated internal standard, based on common practices in the field.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting : Transfer a 100 µL aliquot of human plasma into a pre-labeled microcentrifuge tube.
-
Internal Standard Spiking : Add 25 µL of the Metaxalone-d6 working solution (concentration to be optimized based on the expected analyte concentration range) to each plasma sample, except for the blank plasma.
-
Vortexing : Vortex the samples for approximately 30 seconds to ensure thorough mixing.
-
Extraction : Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortexing : Vortex the samples for 10 minutes to facilitate the extraction of Metaxalone and the internal standard into the organic layer.
-
Centrifugation : Centrifuge the samples at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer : Carefully transfer the upper organic layer into a clean, pre-labeled tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortexing and Transfer : Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reverse-phase C18 column (e.g., 50 x 4.6 mm, 3.0 µm).[2][3][4][5]
-
Mobile Phase : An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 5mM ammonium acetate) in a ratio of approximately 85:15 (v/v).[5]
-
Flow Rate : 0.5 mL/min.[5]
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
MRM Transitions :
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key steps in the bioanalytical workflow for Metaxalone quantification.
Caption: Experimental workflow for the bioanalytical quantification of Metaxalone.
Conclusion
The selection of an appropriate internal standard and a well-validated analytical method are paramount for the accurate and precise quantification of Metaxalone in biological matrices. The data presented in this guide strongly support the use of a deuterated internal standard, such as this compound, to achieve high-quality data suitable for pharmacokinetic and other drug development studies. The detailed experimental protocol and workflow diagram provide a practical framework for researchers to establish and validate a robust bioanalytical method for Metaxalone.
References
- 1. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Metaxalone - Wikipedia [en.wikipedia.org]
- 4. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. MAO-A Inhibition by Metaxalone Reverts IL-1β-Induced Inflammatory Phenotype in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coconote.app [coconote.app]
A Researcher's Guide to Internal Standards for Metaxalone Analysis: A Comparative Overview
For researchers, scientists, and drug development professionals, the accurate quantification of Metaxalone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a comparative overview of commonly used internal standards for Metaxalone analysis, supported by experimental data from published studies.
While Metaxalone-d3 is available as a labeled internal standard for the quantification of Metaxalone, this guide focuses on the performance of other documented internal standards—Metaxalone-d6, Galantamine, and Letrozole—for which comparative experimental data is available.[1] The ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variations in extraction recovery and matrix effects.[2]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes the quantitative performance data from studies utilizing different internal standards for the analysis of Metaxalone in human plasma by LC-MS/MS.
| Performance Metric | Metaxalone-d6[3][4] | Galantamine[5][6] | Letrozole[7] |
| Linear Dynamic Range | 25.19 - 2521.313 ng/mL | 50 - 5000 µg/L | 30.24 - 5040 ng/mL |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL | 50 µg/L | 30.24 ng/mL |
| Accuracy | 94.1% to 104.4% | 99.1% | 98.7% ± 4.7% |
| Precision (RSD) | 0.3% to 5.6% | < 10% | Intra-day: < 4.7%, Inter-day: < 6.8% |
| Correlation Coefficient (r²) | > 0.98 | Not Specified | ≥ 0.99 |
| Run Time | 2.0 min | 2.5 min | Not Specified |
Experimental Methodologies
Detailed experimental protocols are essential for replicating and adapting analytical methods. Below are summaries of the methodologies used for Metaxalone analysis with different internal standards.
Experimental Protocol using Metaxalone-d6 as Internal Standard[4][5]
-
Sample Preparation: Liquid-Liquid Extraction (LLE) is employed to extract Metaxalone and Metaxalone-d6 from human plasma.
-
Chromatography: A reverse-phase C18 column (Chromatopak peerless basic 50×4.6mm, 3.0µm) is used with an isocratic mobile phase consisting of Methanol, Acetonitrile, and 10 mM Ammonium acetate buffer. The column temperature is maintained at 45°C.
-
Mass Spectrometry: Detection is performed using a triple-quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. The monitored transitions are m/z 222.14 → 160.98 for Metaxalone and m/z 228.25 → 167.02 for Metaxalone-d6.
Experimental Protocol using Galantamine as Internal Standard[6][7]
-
Sample Preparation: The analytes are extracted from human plasma via liquid-liquid extraction.
-
Chromatography: Separation is achieved on a reverse-phase C18 column using an isocratic mobile phase.
-
Mass Spectrometry: A triple-quadrupole mass spectrometer with an ESI interface is operated in MRM mode. The ion transitions monitored are [M+H]+ ions, m/z 222/161 for Metaxalone and m/z 288/213 for Galantamine.
Experimental Protocol using Letrozole as Internal Standard[8]
-
Sample Preparation: Plasma proteins are precipitated using acetonitrile.
-
Chromatography: A Sapphire C18 column (2.1×150 mm, 5 µm) is used with a mobile phase of 5 mM ammonium acetate containing 0.01% formic acid and acetonitrile (45:55, v/v).
-
Mass Spectrometry: Analysis is conducted using selected ion monitoring (SIM) in positive mode, with [M+H]+ ions at m/z 222.1 for Metaxalone and m/z 286.1 for Letrozole.
Visualizing the Workflow and Mechanism
To further clarify the analytical process and the pharmacological context of Metaxalone, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of action.
Caption: Experimental workflow for Metaxalone bioanalysis.
Caption: Proposed mechanism of action of Metaxalone.
Conclusion
The choice of an internal standard is a critical decision in the development of robust bioanalytical methods for Metaxalone. While stable isotope-labeled internal standards like this compound and Metaxalone-d6 are often preferred due to their similar physicochemical properties to the analyte, other compounds like Galantamine and Letrozole have also been successfully used.[3][4][5][7] The data presented in this guide demonstrates that comparable performance in terms of linearity, accuracy, and precision can be achieved with different internal standards. Researchers should select an internal standard based on the specific requirements of their assay, availability, and a thorough validation process to ensure data integrity. The provided experimental protocols and workflows offer a solid foundation for developing and implementing reliable methods for Metaxalone quantification.
References
- 1. hexonsynth.com [hexonsynth.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpras.com [ijpras.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantification of metaxalone in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Methods for Metaxalone Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Metaxalone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a detailed comparison of two validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the bioanalysis of Metaxalone, utilizing either Metaxalone-d3 or Metaxalone-d6 as internal standards.
While both methods demonstrate robustness and reliability according to their respective validation data, this guide will highlight the key performance characteristics and experimental protocols to aid researchers in selecting an appropriate methodology for their specific needs. It is important to note that a direct cross-validation study between these two published methods has not been found in the reviewed literature. The comparison presented herein is based on the individual validation data reported for each method.
Understanding Bioanalytical Method Cross-Validation
Cross-validation is a critical regulatory requirement when two or more bioanalytical methods are used to generate data within the same study or across different studies. The primary goal of cross-validation is to ensure the consistency and reliability of the data generated by different methods or in different laboratories. The U.S. Food and Drug Administration (FDA) provides clear guidance on when cross-validation is necessary to demonstrate that the reported data from different sources are comparable.
Below is a generalized workflow for conducting a bioanalytical method cross-validation, as recommended by regulatory bodies.
Comparison of Validated Bioanalytical Methods for Metaxalone
This section details two distinct LC-MS/MS methods for the quantification of Metaxalone in human plasma. Method 1 utilizes this compound as the internal standard with a solid-phase extraction (SPE) sample preparation, while Method 2 employs Metaxalone-d6 with a liquid-liquid extraction (LLE) procedure.
Quantitative Performance Summary
The following tables summarize the key validation parameters for each method, allowing for a side-by-side comparison of their performance characteristics.
Table 1: Method Performance Comparison
| Parameter | Method 1 (with this compound) | Method 2 (with Metaxalone-d6) |
| Internal Standard | This compound | Metaxalone-d6 |
| Linearity Range | 105 - 10081 ng/mL | 25.19 - 2521.313 ng/mL |
| LLOQ | 105 ng/mL | 25.19 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.98 |
| Intra-day Precision (%CV) | ≤ 6% | 1.1% to 2.5% |
| Inter-day Precision (%CV) | ≤ 6% | Not explicitly stated, but met acceptance criteria of ≤ 15% |
| Intra-day Accuracy (%RE) | Within ± 6% | 95.2% to 101.6% |
| Inter-day Accuracy (%RE) | Within ± 6% | Not explicitly stated, but met acceptance criteria of ± 15% |
| Mean Recovery | > 78% | High, consistent, precise, and reproducible |
Detailed Experimental Protocols
Below are the detailed experimental methodologies for each of the compared bioanalytical methods.
Method 1: LC-MS/MS with this compound Internal Standard
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
An aliquot of 200 µL of human plasma is used for the extraction.
-
Metaxalone and the internal standard, this compound, are extracted using a solid-phase extraction procedure.
-
-
Liquid Chromatography:
-
Column: Ascentis Express C18 (50 mm × 4.6 mm i.d., 2.7 µm particle size).
-
Mobile Phase: A mixture of 10mM ammonium acetate buffer (pH 4.5), methanol, and acetonitrile in a ratio of 20:50:30 (v/v/v).
-
Flow Rate: 0.7 mL/min (isocratic).
-
-
Mass Spectrometry:
-
Detection: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions (MRM):
-
Metaxalone: m/z 222.3 → 161.2.
-
This compound: m/z 225.3 → 163.3.
-
-
Method 2: LC-MS/MS with Metaxalone-d6 Internal Standard
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 100 µL of plasma, 50 µL of the internal standard (Metaxalone-d6) is added.
-
The sample is vortexed, and 2.5 mL of methyl-tert butyl ether is added.
-
The mixture is vortexed for 10 minutes and then centrifuged.
-
The organic layer is transferred and evaporated to dryness at 40°C.
-
The residue is reconstituted in 200 µL of the mobile phase.[1]
-
-
Liquid Chromatography:
-
Mass Spectrometry:
Concluding Remarks
Both presented bioanalytical methods for Metaxalone using deuterated internal standards offer high-throughput capabilities with good sensitivity, accuracy, and precision. Method 1, with this compound and SPE, provides a slightly wider linear range at higher concentrations. In contrast, Method 2, utilizing Metaxalone-d6 and LLE, demonstrates a lower limit of quantification, making it potentially more suitable for studies where lower concentrations of Metaxalone are expected.[1]
The choice between these methods will depend on the specific requirements of the study, including the expected concentration range of Metaxalone, sample throughput needs, and available laboratory equipment and expertise. For regulatory submissions where data from different methods or laboratories may be combined, a formal cross-validation study would be essential to ensure data integrity and comparability.
References
A Comparative Guide to Bioequivalence Studies of Metaxalone Formulations Utilizing Metaxalone-d3
This guide provides a comprehensive comparison of Metaxalone formulations, with a focus on the methodologies and data from bioequivalence studies. It is intended for researchers, scientists, and professionals in the field of drug development who are involved in the assessment of generic drug bioequivalence. This document outlines the experimental protocols, presents comparative pharmacokinetic data, and visualizes the workflow of a typical bioequivalence study.
Comparative Pharmacokinetic Data
The bioequivalence of different Metaxalone formulations is primarily determined by comparing their key pharmacokinetic parameters. The following tables summarize data from a bioequivalence study comparing a newly developed generic 800 mg Metaxalone tablet (Test Product) to the innovator product (Reference Product) under fed conditions, as well as pharmacokinetic data for the reference drug, Skelaxin®, at different doses and conditions.
Table 1: Comparison of a Test vs. Reference 800 mg Metaxalone Formulation (Fed Conditions) [1]
| Pharmacokinetic Parameter | Test Product (Mean) | Reference Product (Mean) |
| Cmax (ng/mL) | 1811.60 | 3137.32 |
| AUCt (ngh/mL) | 15732.91 | 22265.87 |
| AUCinf (ngh/mL) | 15279.42 | 27098.12 |
| Tmax (h) | 9.61 | 7.52 |
| t1/2 (h) | 5.49 | 3.92 |
Cmax: Maximum plasma concentration; AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.
Table 2: Pharmacokinetic Parameters of Skelaxin® (Metaxalone) Under Fasting Conditions [2]
| Dose | Cmax (ng/mL) (Mean (%CV)) | Tmax (h) (Mean (%CV)) | AUC∞ (ng·h/mL) (Mean (%CV)) | t½ (h) (Mean (%CV)) |
| 400 mg | 983 (53) | 3.3 (35) | 7479 (51) | 9.0 (53) |
| 800 mg | 1816 (43) | 3.0 (39) | 15044 (46) | 8.0 (58) |
%CV: Coefficient of Variation
Table 3: Effect of a High-Fat Meal on the Pharmacokinetics of an 800 mg Metaxalone Dose [3]
| Condition | Cmax (% Increase) | AUC (% Increase) | Tmax (h) (Fed vs. Fasted) | t½ (h) (Fed vs. Fasted) |
| Fed | 193.6% | 142.2% - 146.4% | 4.9 vs. 3.0 | 4.2 vs. 8.0 |
Experimental Protocols
A robust bioequivalence study for Metaxalone formulations involves a well-defined clinical protocol and a validated bioanalytical method for the accurate quantification of the drug in plasma samples.
Bioequivalence Study Design
Based on regulatory guidelines and published studies, a typical bioequivalence study for an 800 mg Metaxalone tablet is designed as follows[1][4]:
-
Study Design: A single-dose, two-treatment, two-period crossover study is recommended. This design allows each subject to serve as their own control, minimizing inter-subject variability[1].
-
Study Conditions: To assess the full performance of the formulations, separate studies under both fasting and fed conditions are required by the FDA[4][5].
-
Subjects: The study population typically consists of healthy male and non-pregnant, non-lactating female volunteers[4].
-
Procedure: In each period, subjects receive a single 800 mg dose of either the test or the reference Metaxalone formulation. A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration[1].
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile of Metaxalone[1].
-
Bioequivalence Assessment: The key pharmacokinetic parameters (Cmax, AUCt, and AUCinf) are calculated from the plasma concentration data. For two products to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric least squares means of these parameters for the test and reference products should fall within the range of 80% to 125%[5].
Bioanalytical Method: LC-MS/MS using Metaxalone-d3
The quantification of Metaxalone in plasma samples requires a highly sensitive and specific analytical method. A validated high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard, such as this compound, is the preferred approach.
Sample Preparation: Solid Phase Extraction (SPE)
-
An aliquot of 200 μL of human plasma is used for the extraction.
-
This compound is added as the internal standard.
-
The plasma sample undergoes solid-phase extraction to isolate the analyte and internal standard from endogenous plasma components.
Chromatographic and Mass Spectrometric Conditions
-
Chromatographic Separation:
-
Column: Ascentis Express C18 (50 mm × 4.6 mm i.d., 2.7 μm particle size)
-
Mobile Phase: A mixture of 10mM ammonium acetate buffer (pH 4.5), methanol, and acetonitrile (20:50:30, v/v/v).
-
Flow Rate: Isocratic flow at 0.7 mL/min.
-
-
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification.
-
Mass Transition for Metaxalone: m/z 222.3 → 161.2
-
Mass Transition for this compound: m/z 225.3 → 163.3
-
-
Method Validation
The bioanalytical method is rigorously validated to ensure its accuracy and reliability. Key validation parameters include:
-
Linearity: The method demonstrates a linear response over a specified concentration range, typically from 0.105 to 10.081 μg/mL.
-
Accuracy and Precision: The intra- and inter-day precision and relative error are typically within acceptable limits (e.g., ≤6%).
-
Recovery: The extraction efficiency of the method is assessed, with mean recoveries generally exceeding 78%.
-
Stability: The stability of Metaxalone is evaluated under various conditions, including in blood and plasma, to ensure sample integrity during collection, processing, and storage.
Workflow and Pathway Visualizations
The following diagrams illustrate the key processes in a Metaxalone bioequivalence study.
Caption: Workflow of a Metaxalone Bioequivalence Study.
Caption: Bioanalytical Method for Metaxalone Quantification.
References
- 1. Demonstration of relative bioavailability of newly developed and innovator drug metaxalone 800 mg in healthy subjects under fed condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. METAXALONE TABLETS, USP [dailymed.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Comparative Guide to Inter-Laboratory Quantification of Metaxalone
This guide provides a comparative overview of various analytical methods for the quantification of Metaxalone, a centrally acting skeletal muscle relaxant. The information is intended for researchers, scientists, and drug development professionals to assist in the selection and implementation of appropriate analytical methodologies. The data presented is a synthesis of published single-laboratory validation studies.
Data Presentation: A Comparative Analysis of Metaxalone Quantification Methods
The following table summarizes the performance characteristics of different analytical methods used for the quantification of Metaxalone in biological matrices. The primary method reported in the literature is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
| Method | Matrix | Internal Standard (IS) | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD/CV) |
| LC-MS/MS | Human Plasma | Metaxalone-D6 | 25.19 - 2521.31 | 25.19 | 94.1 - 104.4 | 0.3 - 5.6 |
| LC-MS/MS | Human Plasma | Metaxalone-d3 | 105 - 10081 | 105 | Within ±6% (as relative error) | < 6 |
| LC-MS/MS | Rat Plasma | Phenytoin | 0.98 - 998 | 0.98 | 90 - 110 | < 5 |
| LC-MS/MS | Human Plasma | Galantamine | 50 - 5000 (µg/L) | 50 (µg/L) | Acceptable | < 10 |
| RP-HPLC | Combined Dosage Form | Diclofenac Potassium | 20 - 240 (µg/mL) | 0.1 (µg/mL) | 99.97 - 100.01 | 0.49 - 0.93 |
| UV-Spectrophotometry | Bulk and Tablet | - | 10 - 50 (µg/mL) | 2.389 (µg/mL) | 98 - 100 | Within limits |
Experimental Protocols
The following sections detail generalized experimental protocols for the quantification of Metaxalone, primarily focusing on the widely used LC-MS/MS method in a plasma matrix.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
An aliquot of plasma (typically 100-200 µL) is transferred to a clean microcentrifuge tube.
-
The internal standard (e.g., Metaxalone-D6) working solution is added.
-
A protein precipitation agent (e.g., methanol or acetonitrile) may be added and the sample vortexed.
-
An extraction solvent (e.g., methyl tert-butyl ether) is added, and the sample is vortexed for an extended period (e.g., 5-10 minutes).
-
The sample is centrifuged to separate the organic and aqueous layers.
-
The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen at approximately 40°C.
-
The dried residue is reconstituted in a specific volume of the mobile phase.
-
The reconstituted sample is then transferred to an autosampler vial for injection into the LC-MS/MS system.
Chromatographic Conditions
-
Column: A reverse-phase C18 column is commonly used for separation (e.g., Agilent XDB C18, 4.6x100 mm, 5µm).
-
Mobile Phase: The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium acetate). The composition can be isocratic (e.g., 80:20 v/v methanol:ammonium acetate buffer) or a gradient.
-
Flow Rate: A typical flow rate is between 0.6 and 0.8 mL/min.
-
Injection Volume: A small volume, usually 5-10 µL, of the prepared sample is injected.
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 40°C.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Instrument Parameters: Specific parameters such as capillary voltage, source temperature, cone voltage, and collision energy are optimized for the specific instrument being used to achieve maximum sensitivity for Metaxalone and its internal standard.
Mandatory Visualizations
Experimental Workflow for Method Comparison
Caption: Workflow for an inter-laboratory comparison of bioanalytical methods.
Signaling Pathway of Metaxalone
The exact mechanism of action for Metaxalone has not been fully established. However, it is widely understood to be a centrally acting skeletal muscle relaxant. Its effects are likely due to general depression of the central nervous system (CNS).[2][3] Metaxalone does not directly act on the contractile mechanism of striated muscle, the motor endplate, or the nerve fiber.[3] Recent studies also suggest it may have anti-inflammatory and antioxidant properties through the inhibition of monoamine oxidase A (MAO-A) and modulation of inflammatory pathways involving NF-κB and PPARγ.
Caption: Proposed mechanism of action for Metaxalone.
References
The Decisive Advantage: Why a Stable Isotope-Labeled Internal Standard is the Gold Standard for Metaxalone Quantification
In the precise world of bioanalysis, the accuracy and reliability of quantitative methods are paramount. For researchers and drug development professionals working with the skeletal muscle relaxant Metaxalone, the choice of an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical decision that directly impacts data integrity. This guide provides a comprehensive comparison, supported by experimental data, on the advantages of employing a stable isotope-labeled (SIL) internal standard, such as Metaxalone-D6, over other alternatives like structural analogs.
The primary role of an internal standard is to compensate for the variability inherent in sample preparation and analysis.[1][2] A SIL internal standard is a form of the analyte molecule where several atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, carbon-13, or nitrogen-15).[3][4] This subtle change in mass allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[1] This near-identical behavior is the cornerstone of its superiority over other types of internal standards.
Mitigating Analytical Variability: A Head-to-Head Comparison
The use of a SIL internal standard like Metaxalone-D6 has been shown to yield more reproducible and accurate results in bioanalytical methods.[3] This is because it co-elutes with the analyte and experiences the same effects of ion suppression or enhancement in the mass spectrometer's ion source.[1] Structural analogs, on the other hand, may have different retention times and be affected differently by the sample matrix, leading to less reliable data.[5][6]
To illustrate this, let's compare the performance of a validated LC-MS/MS method for Metaxalone using Metaxalone-D6 as the internal standard with a method using a different compound, Letrozole, as the internal standard.
| Parameter | Metaxalone with Metaxalone-D6 (SIL IS) | Metaxalone with Letrozole (Structural Analog IS) | Advantage of SIL IS |
| Linear Dynamic Range | 25.19 - 2521.313 ng/mL[7] | 30.24 - 5040 ng/ml[8] | Comparable |
| Correlation Coefficient (r²) | > 0.98[7] | ≥ 0.99[8] | Comparable |
| Accuracy (% of true value) | 94.1% to 104.4%[7] | Not explicitly stated, but method was validated | SIL IS provides higher confidence in accuracy due to better compensation for matrix effects. |
| Precision (% RSD) | 0.3% to 5.6%[7] | Not explicitly stated, but method was validated | The low RSD with SIL IS demonstrates superior reproducibility. |
| Lower Limit of Quantification (LLOQ) | 25.19 ng/mL[7] | 30.24 ng/ml[8] | Comparable sensitivity. |
| Recovery | Consistent between analyte and IS | Potential for differential recovery | SIL IS ensures that any loss during sample preparation is mirrored by the analyte, leading to a more accurate final concentration. |
| Matrix Effect | Effectively compensated | Potential for differential matrix effects | The SIL IS co-elutes and experiences the same ionization suppression/enhancement as the analyte, leading to more reliable quantification. |
Experimental Protocols for Metaxalone Quantification
A robust and validated bioanalytical method is crucial for pharmacokinetic, bioavailability, or bioequivalence studies.[7] Below is a detailed methodology for the quantification of Metaxalone in human plasma using a stable isotope-labeled internal standard.
LC-MS/MS Method with Metaxalone-D6 Internal Standard
This method is designed for the sensitive and selective quantification of Metaxalone in human plasma.[7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 0.5 mL aliquot of human plasma, add the internal standard (Metaxalone-D6) solution.
-
Vortex the sample for 30 seconds.
-
Add 2.5 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the supernatant organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 0.5 mL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of delivering a precise and stable flow.
-
Column: A reverse-phase C18 column (e.g., Chromatopak peerless basic 50x4.6mm, 3.0µm).[7]
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of an aqueous buffer (like ammonium acetate) and an organic solvent (like acetonitrile or methanol).
-
Flow Rate: A constant flow rate, typically around 0.5 mL/min.
-
Injection Volume: 5 µL.[7]
-
Run Time: A short run time, for instance, 2.0 minutes per sample, allows for high throughput.[7]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualizing the Workflow and Advantages
To better understand the experimental process and the inherent benefits of a SIL internal standard, the following diagrams illustrate the bioanalytical workflow and the logical advantages.
Caption: Experimental workflow for Metaxalone bioanalysis.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpras.com [ijpras.com]
- 8. researchgate.net [researchgate.net]
Comparative recovery of Metaxalone-d3 with different extraction methods
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Sample Preparation
In the realm of bioanalytical research, the efficient extraction of target analytes from complex biological matrices is a critical determinant of accurate and reliable quantification. This guide provides a comparative overview of three common extraction techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT)—with a focus on their application for the recovery of Metaxalone-d3, a deuterated internal standard for the muscle relaxant Metaxalone. While direct comparative studies on this compound recovery are limited, this guide synthesizes available data for Metaxalone and other small molecules to provide a comprehensive framework for method selection and optimization.
Executive Summary of Extraction Method Performance
The selection of an appropriate extraction method is a balance between recovery, purity, throughput, and cost. The following table summarizes the key performance characteristics of LLE, SPE, and PPT for the extraction of small molecules like this compound from plasma.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Recovery | Generally high and consistent, often exceeding 90% for Metaxalone.[1][2][3][4] | Highly variable depending on sorbent, solvent, and analyte properties, but can achieve high and reproducible recovery. | Can be high, but may be more variable and prone to analyte loss through co-precipitation. |
| Selectivity | Moderate to high, depending on solvent choice and pH optimization. | High, due to the specific interactions between the analyte and the solid phase. | Low, as it removes bulk proteins but may leave other matrix components. |
| Throughput | Can be labor-intensive and lower throughput, though automation is possible. | Amenable to high-throughput automation using 96-well plates.[5] | High throughput and easily automated. |
| Cost | Generally lower solvent and consumable costs per sample. | Higher cost due to specialized cartridges or plates. | Lower cost due to the use of common solvents. |
| Method Development | Can require significant optimization of solvent systems and pH. | Requires careful selection of sorbent and optimization of wash and elution steps. | Relatively simple to implement. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections outline typical protocols for each extraction method, drawing from established procedures for Metaxalone and other small molecules.
Liquid-Liquid Extraction (LLE) Protocol for Metaxalone
This protocol is adapted from a validated method for the quantification of Metaxalone in human plasma using Metaxalone-d6 as an internal standard.[1][2][3][4]
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Extraction solvent (e.g., a mixture of ethyl acetate and n-hexane)
-
Reconstitution solvent (e.g., mobile phase for LC-MS analysis)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
To a 200 µL aliquot of human plasma, add the internal standard solution (this compound).
-
Add 1 mL of the extraction solvent.
-
Vortex the mixture for 5-10 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with 200 µL of the reconstitution solvent.
-
Vortex briefly and inject the sample into the LC-MS/MS system for analysis.
General Solid-Phase Extraction (SPE) Protocol
This generalized protocol can be adapted for the extraction of this compound by selecting an appropriate SPE sorbent (e.g., C18 or a mixed-mode cation exchange).[6]
Materials:
-
SPE cartridge (e.g., C18)
-
Human plasma sample
-
This compound internal standard solution
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., a mixture of water and a weak organic solvent)
-
Elution solvent (e.g., a strong organic solvent like methanol or acetonitrile)
-
SPE manifold or automated SPE system
Procedure:
-
Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.
-
Equilibration: Pass 1 mL of equilibration solvent through the cartridge.
-
Loading: To a 200 µL aliquot of human plasma, add the internal standard. Load the sample onto the conditioned and equilibrated SPE cartridge.
-
Washing: Pass 1 mL of wash solvent through the cartridge to remove interfering substances.
-
Elution: Elute the analyte of interest (this compound) with 1 mL of elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in an appropriate solvent for analysis.
General Protein Precipitation (PPT) Protocol
PPT is a simpler but less clean extraction method. Acetonitrile is a commonly used precipitating agent.[7]
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Precipitating solvent (e.g., acetonitrile)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 100 µL aliquot of human plasma, add the internal standard.
-
Add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1-2 minutes to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).
Visualizing the Extraction Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for LLE, SPE, and PPT.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Protein Precipitation (PPT) Workflow.
Conclusion
The choice of extraction method for this compound will depend on the specific requirements of the assay. For high recovery and good selectivity, a well-optimized Liquid-Liquid Extraction or Solid-Phase Extraction method is recommended. If high throughput and simplicity are the primary concerns, Protein Precipitation offers a viable, albeit less clean, alternative. It is imperative to validate the chosen method to ensure it meets the required performance criteria for accuracy, precision, and recovery for the specific application.
References
Safety Operating Guide
Proper Disposal of Metaxalone-d3 in a Laboratory Setting
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals, understanding the specific procedures for compounds like Metaxalone-d3 is essential. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring adherence to regulatory standards and promoting a safe laboratory environment.
Regulatory Classification of this compound
Before disposal, it is crucial to understand the regulatory classification of the substance. Metaxalone, and by extension its deuterated isotopologue this compound, is classified as follows:
-
DEA Controlled Substance Status: Metaxalone is not a controlled substance under the Controlled Substances Act (CSA).[1][2] This simplifies the disposal process as it does not require adherence to the stringent record-keeping and disposal protocols mandated by the Drug Enforcement Administration (DEA) for scheduled substances.
-
RCRA Hazardous Waste Status: Metaxalone is not listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Pharmaceutical waste is generally considered hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA. Metaxalone does not fall under these classifications.
Given this information, this compound should be managed as a non-hazardous pharmaceutical waste.
Disposal Procedures for this compound
The following procedures are recommended for the disposal of this compound in a research or laboratory setting. These steps are designed to prevent environmental contamination and ensure workplace safety.
Step 1: Segregation of Waste
-
Isolate waste this compound from other chemical waste streams. This includes pure, unused, or expired this compound, as well as solutions containing the compound.
-
Similarly, segregate labware that is grossly contaminated with this compound, such as beakers, vials, or weighing boats.
Step 2: Containerization and Labeling
-
Place the segregated this compound waste into a designated, well-sealed, and clearly labeled waste container.
-
The label should include:
-
"Non-Hazardous Pharmaceutical Waste"
-
"this compound"
-
The approximate quantity
-
The date of accumulation
-
Step 3: Disposal of Pure this compound and Concentrated Solutions
-
Pure this compound or concentrated solutions should be collected by a licensed chemical waste management contractor.
-
Do not dispose of this compound down the drain or in the regular trash. While not classified as RCRA hazardous, sewering of pharmaceuticals is strongly discouraged to prevent contamination of waterways.[6]
Step 4: Decontamination and Disposal of Labware
-
For labware with minimal residual contamination, a triple rinse procedure is recommended:
-
Rinse the item with a suitable solvent (e.g., ethanol or methanol) three times.
-
Collect the rinsate in the designated this compound waste container.
-
After triple rinsing, the labware can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
-
Step 5: Arrange for Pickup and Disposal
-
Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal vendor for the pickup and final disposal of the containerized this compound waste.
-
The recommended method for the final disposal of non-hazardous pharmaceutical waste is incineration at a permitted facility.[7]
Summary of Regulatory and Disposal Information
| Parameter | Guideline |
| DEA Control Status | Not a controlled substance. |
| RCRA Hazardous Status | Not a P- or U-listed hazardous waste. |
| Primary Disposal Method | Incineration via a licensed waste management contractor. |
| Disposal of "Empty" Containers | Triple rinse with a suitable solvent; collect rinsate as waste. |
| Sewering | Prohibited for pure substance and concentrated solutions. |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. traverseglobalshipping.com [traverseglobalshipping.com]
- 2. Metaxalone: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 3. safemgt.com [safemgt.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. secureadrug.com [secureadrug.com]
- 6. rld.nm.gov [rld.nm.gov]
- 7. Metaxalone | C12H15NO3 | CID 15459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
